Technical Documentation Center

N-(3-methoxyphenyl)-2-(phenylamino)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-methoxyphenyl)-2-(phenylamino)acetamide
  • CAS: 1021084-95-6

Core Science & Biosynthesis

Foundational

Literature review of N-(3-methoxyphenyl)-2-(phenylamino)acetamide biological activity

Topic: Literature review of N-(3-methoxyphenyl)-2-(phenylamino)acetamide biological activity Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals A Fou...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of N-(3-methoxyphenyl)-2-(phenylamino)acetamide biological activity Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals

A Foundational Scaffold in Antimalarial and Neuroprotective Drug Discovery

Executive Summary

N-(3-methoxyphenyl)-2-(phenylamino)acetamide (CAS: 1021084-95-6) represents a pivotal "privileged scaffold" in medicinal chemistry, specifically within the class of


-anilinoacetamides . While often utilized as a chemical building block, recent high-throughput screening campaigns have elevated this specific chemotype as a lead structure for two distinct therapeutic areas:
  • Antimalarial Therapeutics: As a potent inhibitor of PfSTART1 , a phospholipid transfer protein essential for Plasmodium falciparum survival.

  • Neurodegenerative Disease: As a dual-binding inhibitor of Butyrylcholinesterase (BChE) , offering potential in Alzheimer’s disease management.[1]

This guide provides a rigorous technical analysis of the compound’s synthesis, biological mechanisms, and experimental protocols, serving as a reference for its application in hit-to-lead optimization.

Chemical Profile & Properties[1][2][3][4]
PropertySpecification
IUPAC Name

-(3-methoxyphenyl)-2-(phenylamino)acetamide
Common Synonyms 2-anilino-

-(3-methoxyphenyl)acetamide;

-phenylamino-3-methoxyacetanilide
Molecular Formula

Molecular Weight 256.30 g/mol
CAS Number 1021084-95-6
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Ethanol; Low solubility in Water
Lipophilicity (cLogP) ~2.3 (Estimated)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Synthesis Protocol

The synthesis of


-(3-methoxyphenyl)-2-(phenylamino)acetamide follows a classic two-step nucleophilic substitution pathway. This protocol is designed for high purity (>98%) suitable for biological assays.
Reaction Scheme
  • Step A (Chloroacetylation): 3-Anisidine + Chloroacetyl chloride

    
    
    
    
    
    -Chloroacetamide intermediate.
  • Step B (Amination):

    
    -Chloroacetamide + Aniline 
    
    
    
    Final Product.
Step-by-Step Methodology

Reagents: 3-Methoxyaniline (3-Anisidine), Chloroacetyl chloride, Aniline, Triethylamine (


), Dichloromethane (DCM), Potassium Carbonate (

), Acetonitrile.

Protocol:

  • Synthesis of Intermediate: 2-chloro-N-(3-methoxyphenyl)acetamide

    • Dissolve 3-methoxyaniline (10 mmol) in anhydrous DCM (20 mL) containing

      
       (12 mmol) at 0°C under 
      
      
      
      atmosphere.
    • Dropwise add chloroacetyl chloride (11 mmol) over 15 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation.

    • Stir at room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Wash with 1N HCl (remove unreacted amine), then sat.

      
      , then brine. Dry over 
      
      
      
      and concentrate.
    • Validation: Intermediate should appear as a solid.[2] Yield >85%.

  • Synthesis of Target: N-(3-methoxyphenyl)-2-(phenylamino)acetamide

    • Dissolve the chloro-intermediate (5 mmol) in Acetonitrile (15 mL).

    • Add Aniline (6 mmol) and anhydrous

      
       (10 mmol). Note: 
      
      
      
      acts as an HCl scavenger.
    • Reflux at 80°C for 6–8 hours.

    • Workup: Cool to RT. Pour into ice-cold water (50 mL). The product usually precipitates.

    • Purification: Filter the precipitate.[3] Recrystallize from Ethanol/Water (9:1) to remove trace aniline.

    • Validation: Purity check via HPLC.

      
      -NMR should show a singlet for 
      
      
      
      (~3.8 ppm) and a singlet for
      
      
      (~4.0 ppm).

SynthesisPath Start 3-Methoxyaniline Inter Intermediate: 2-chloro-N-(3-methoxyphenyl)acetamide Start->Inter Acylation Reagent1 Chloroacetyl Chloride (DCM, 0°C) Reagent1->Inter Final Target: N-(3-methoxyphenyl)-2-(phenylamino)acetamide Inter->Final SN2 Substitution Reagent2 Aniline + K2CO3 (ACN, Reflux) Reagent2->Final

Figure 1: Two-step synthetic pathway for the target acetamide derivative.

Biological Activity: Antimalarial Mechanism

Recent investigations into the "aryl amino acetamide" class have identified them as potent antimalarials. This specific molecule serves as a simplified analogue of the optimized tool compound WJM-715 .

Target Identification: PfSTART1

The primary molecular target is PfSTART1 (Plasmodium falciparum STAR-related lipid transfer protein 1).

  • Physiological Role: PfSTART1 is responsible for transferring phospholipids (specifically phosphatidylcholine) between the parasite's endoplasmic reticulum and the food vacuole or plasma membrane. This lipid trafficking is vital for membrane expansion during the parasite's replication phase.

  • Mechanism of Action: The acetamide scaffold binds to the hydrophobic pocket of the START domain, locking the protein in a conformation that prevents lipid uptake/release.

Structure-Activity Relationship (SAR)
  • Linker: The acetamide (

    
    ) linker is critical for positioning the two aryl rings.
    
  • 3-Methoxy Ring: The 3-methoxy substituent improves lipophilicity and metabolic stability compared to the unsubstituted phenyl ring.

  • Phenylamino Group: Provides

    
    -
    
    
    
    stacking interactions within the PfSTART1 hydrophobic cleft.

MalariaMech Drug N-(3-methoxyphenyl)-2-(phenylamino)acetamide Target PfSTART1 Protein (Lipid Transfer Domain) Drug->Target Binds Hydrophobic Pocket Function Phospholipid Trafficking (ER -> Membranes) Target->Function Inhibits Outcome Parasite Membrane Failure (Death) Function->Outcome Disruption leads to

Figure 2: Mechanism of action for PfSTART1 inhibition in Plasmodium falciparum.

Biological Activity: Cholinesterase Inhibition

Beyond malaria, this scaffold exhibits activity against Butyrylcholinesterase (BChE) , a therapeutic target for Alzheimer’s Disease (AD).[1]

  • Selectivity: Derivatives of this class often show selectivity for BChE over AChE (Acetylcholinesterase).

  • Binding Mode:

    • The Phenylamino moiety interacts with the Peripheral Anionic Site (PAS) via

      
      -
      
      
      
      stacking.
    • The Acetamide linker spans the enzyme gorge.

    • The 3-Methoxyphenyl ring interacts with the Catalytic Anionic Site (CAS).[1]

  • Potency: Analogues in this series have demonstrated

    
     values in the low micromolar range (
    
    
    
    ).
Experimental Protocols for Validation
A. In Vitro Antimalarial Assay (SYBR Green I)

This protocol validates the compound's efficacy against P. falciparum (Strain 3D7 or Dd2).

  • Culture: Maintain P. falciparum in human erythrocytes (2% hematocrit) in RPMI 1640 medium.

  • Plating: Distribute parasite culture (100

    
    L, 0.5% parasitemia) into 96-well plates.
    
  • Treatment: Add serial dilutions of the test compound (dissolved in DMSO). Include Chloroquine as a positive control.

  • Incubation: Incubate at 37°C for 72 hours in a gas chamber (

    
    ).
    
  • Readout: Add SYBR Green I lysis buffer. Incubate 1 hour in dark. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Calculation: Plot fluorescence vs. log[concentration] to determine

    
    .
    
B. Ellman’s Assay for BChE Inhibition
  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Butyrylthiocholine iodide (BTC).

  • Reagent: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Procedure:

    • Mix 150

      
      L buffer, 10 
      
      
      
      L test compound, and 20
      
      
      L BChE enzyme (from equine serum).
    • Incubate at 25°C for 15 minutes.

    • Add 10

      
      L DTNB and 10 
      
      
      
      L BTC.
    • Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

  • Analysis: % Inhibition =

    
    .
    
References
  • Sleebs, B. E., et al. (2024). "Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein." MalariaWorld.

  • Tarr, S. J., et al. (2019). "Malaria Parasite Translocon Structure and Mechanism of Effector Export." Nature/PMC.

  • Wang, Y., et al. (2023). "Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors." BMC Chemistry.

  • Mancilla, T., et al. (2003).[4] "Synthesis and characterization of new 2-(alkylamino)acetamides." Arkivoc.

  • PubChem Compound Summary. "Acetamide, N-(3-methoxyphenyl)-".[5] National Center for Biotechnology Information.

Sources

Exploratory

Molecular weight and physicochemical characteristics of N-(3-methoxyphenyl)-2-(phenylamino)acetamide

An In-depth Technical Guide to N-(3-methoxyphenyl)-2-(phenylamino)acetamide: Molecular and Physicochemical Profile Authored by: Senior Application Scientist Abstract: This technical guide provides a comprehensive overvie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(3-methoxyphenyl)-2-(phenylamino)acetamide: Molecular and Physicochemical Profile

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the molecular and physicochemical characteristics of N-(3-methoxyphenyl)-2-(phenylamino)acetamide, a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its structural features, predicted properties, and potential therapeutic applications. The guide details a plausible synthetic route, analytical characterization methods, and discusses its potential biological activities based on structurally related compounds.

Introduction

N-(3-methoxyphenyl)-2-(phenylamino)acetamide belongs to the class of acetamide derivatives, which are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticoagulant properties.[1][2][3] The structural framework of this compound, featuring a central acetamide linker with methoxyphenyl and phenylamino moieties, suggests its potential as a scaffold for the development of novel therapeutic agents. This guide aims to consolidate the available information and provide a predictive analysis of its physicochemical properties to facilitate further research and development.

Molecular and Structural Characteristics

The fundamental molecular attributes of N-(3-methoxyphenyl)-2-(phenylamino)acetamide are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.3 g/mol
CAS Number 1021084-95-6
Synonyms 2-anilino-N-(3-methoxyphenyl)acetamide
Physical Form Powder
InChI Key QXLQOZBXRPZFHD-UHFFFAOYSA-N
Molecular Structure:

The structure of N-(3-methoxyphenyl)-2-(phenylamino)acetamide is characterized by a central acetamide core. The amide nitrogen is substituted with a 3-methoxyphenyl group, and the alpha-carbon of the acetyl group is substituted with a phenylamino group.

Caption: 2D structure of N-(3-methoxyphenyl)-2-(phenylamino)acetamide.

Physicochemical Characteristics (Predicted)

PropertyPredicted Value for N-(3-methoxyphenyl)-2-(phenylamino)acetamideExperimental/Predicted Value for N-(3-methoxyphenyl)acetamide
logP ~2.5 - 3.51.3 - 1.72
Topological Polar Surface Area (TPSA) ~50 Ų38.3 Ų
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 32
Rotatable Bonds 52
Melting Point Not available103-103.5 °C
Boiling Point Not available338.7 °C
Solubility Predicted to be sparingly soluble in waterSoluble in ethanol

Note: Predicted values are estimations based on the compound's structure and may differ from experimental values.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide is the Schotten-Baumann reaction.[2][4] This well-established method for amide synthesis involves a three-step process.

synthesis_workflow cluster_step1 Step 1: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide cluster_step2 Step 2: Nucleophilic Substitution A 3-Methoxyaniline C 2-chloro-N-(3-methoxyphenyl)acetamide A->C + Chloroacetyl chloride in Glacial Acetic Acid B Chloroacetyl chloride B->C E N-(3-methoxyphenyl)-2-(phenylamino)acetamide C->E + Aniline in Dry Acetone, K₂CO₃ D Aniline D->E

Caption: Proposed two-step synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide.

Step-by-Step Protocol:

Step 1: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide

  • Dissolve 3-methoxyaniline (1 equivalent) in a suitable volume of glacial acetic acid.

  • Slowly add chloroacetyl chloride (1.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture on a water bath for 15-30 minutes.

  • Cool the mixture and add a solution of sodium acetate in water to precipitate the product.

  • Filter the solid, wash with water to remove residual acetic acid, and dry. The product can be recrystallized from a suitable solvent like ethanol.[4]

Step 2: Synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide

  • In a round-bottom flask, combine 2-chloro-N-(3-methoxyphenyl)acetamide (1 equivalent), aniline (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the resulting solid precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(3-methoxyphenyl)-2-(phenylamino)acetamide.[4]

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons, the methoxy group, the methylene protons, and the N-H protons of the amide and amine groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretching for the secondary amine and amide, C=O stretching for the amide, and C-O stretching for the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final compound.[6]

Potential Biological Activities and Applications

Based on the biological activities of structurally similar acetamide derivatives, N-(3-methoxyphenyl)-2-(phenylamino)acetamide is a promising candidate for investigation in several therapeutic areas.

Anticoagulant Activity

A study on N-phenyl-2-(phenyl-amino) acetamide derivatives has demonstrated their potential as inhibitors of Factor VIIa (FVIIa), a key enzyme in the coagulation cascade.[2] This suggests that N-(3-methoxyphenyl)-2-(phenylamino)acetamide may also exhibit anticoagulant properties, making it a potential lead compound for the development of new antithrombotic agents.

Anti-inflammatory and Antioxidant Activities

Acetamide derivatives have been reported to possess both anti-inflammatory and antioxidant activities.[1][3][8] The presence of the methoxy and phenylamino groups may contribute to these properties by modulating inflammatory pathways or by scavenging free radicals. Further investigation into its effects on inflammatory markers and its radical scavenging capacity is warranted.

Safety and Handling

N-(3-methoxyphenyl)-2-(phenylamino)acetamide is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

N-(3-methoxyphenyl)-2-(phenylamino)acetamide is a compound with significant potential for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its molecular and predicted physicochemical characteristics, a plausible synthetic route, and methods for its analytical characterization. The potential for this compound to exhibit anticoagulant, anti-inflammatory, and antioxidant activities, based on the properties of related structures, makes it a compelling target for future research. The information presented herein serves as a valuable resource for scientists and researchers dedicated to the exploration of novel therapeutic agents.

References

  • PubChem. Acetamide, N-(3-methoxyphenyl)-. Available from: [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available from: [Link]

  • EPA. Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- Properties. Available from: [Link]

  • PMC. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]

  • PubChem. 2-(3-methoxyphenyl)-N-(2-phenylethyl)acetamide. Available from: [Link]

  • PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. Available from: [Link]

  • PubChem. Acetamide, N-[3-(ethylamino)-4-methoxyphenyl]-. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

  • ResearchGate. Melatonin, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide (UCM793),... Available from: [Link]

  • PMC. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available from: [Link]

  • Research Journal of Pharmacy and Technology. N- (substituted) acetamide Derivatives as a potent Analgesic agent. Available from: [Link]

  • PMC. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Available from: [Link]

  • Cheméo. Acetamide-N-4-methoxyphenyl-2-2-2-trifluoro.pdf. Available from: [Link]

  • Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Available from: [Link]

  • Google Patents. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • ResearchGate. Review for Analytical Methods for the Determination of Mefenamic Acid. Available from: [Link]

  • MDPI. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Available from: [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of 3-methoxyphenyl acetamides

Title: Structure-Activity Relationship (SAR) of 3-Methoxyphenyl Acetamides: A Modular Scaffold for Targeted Therapeutics Executive Summary The N-(3-methoxyphenyl)acetamide scaffold represents a privileged substructure in...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structure-Activity Relationship (SAR) of 3-Methoxyphenyl Acetamides: A Modular Scaffold for Targeted Therapeutics

Executive Summary The N-(3-methoxyphenyl)acetamide scaffold represents a privileged substructure in medicinal chemistry, distinguished by its unique electronic profile and metabolic stability compared to its para-substituted congeners. Unlike 4-methoxyanilines, which are prone to bioactivation into toxic quinone imines, the 3-methoxy (meta) variant offers a safer, lipophilic anchor for engaging hydrophobic pockets in targets ranging from Tubulin to Tyrosine Kinases (e.g., EGFR, VEGFR). This guide dissects the SAR of this moiety, providing a validated roadmap for transforming the core N-acetyl-m-anisidine structure into potent biological probes.

Physicochemical & Structural Profile[1][2][3][4][5]

The core scaffold, N-(3-methoxyphenyl)acetamide (CAS: 588-16-9), serves as a "pharmacophoric anchor." Its utility stems from three distinct structural zones:

  • Zone A (The Meta-Anchor): The 3-methoxy group functions as a weak hydrogen bond acceptor and a lipophilic handle. Being in the meta position, it exerts an inductive electron-withdrawing effect (

    
    ) balanced by a mesomeric donating effect, but without the direct resonance conjugation to the nitrogen lone pair seen in para-isomers. This preserves the nucleophilicity of the amide nitrogen for H-bonding.
    
  • Zone B (The Linker): The acetamide bridge provides a rigid planar geometry (bond order ~1.5) and essential Hydrogen Bond Donor (NH) and Acceptor (C=O) motifs.

  • Zone C (The Diversity Vector): The

    
    -carbon of the acetamide allows for rapid diversification via nucleophilic substitution, enabling the attachment of complex "tails" (heterocycles, solubilizing groups).
    

Table 1: Core Physicochemical Properties

PropertyValueImplication for Drug Design
Molecular Weight 165.19 g/mol Ideal fragment for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~1.3 - 1.45Optimal lipophilicity for CNS penetration and membrane permeability.
TPSA 38.3 ŲWell below the 140 Ų limit, suggesting high oral bioavailability.
H-Bond Donors 1Critical for interaction with backbone carbonyls in binding pockets.
H-Bond Acceptors 2The methoxy oxygen often engages water networks or specific residues (e.g., Ser/Thr).

Synthetic Protocol: The "Chloroacetyl-Linker" Strategy

To explore the SAR of this scaffold, a robust, divergent synthetic route is required. The most field-proven method utilizes a 2-step "Cap-and-Snap" approach.

Step 1: Scaffold Generation (The Cap)

Objective: Synthesize the electrophilic intermediate 2-chloro-N-(3-methoxyphenyl)acetamide.

  • Reagents: m-Anisidine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM) (anhydrous).

  • Protocol:

    • Dissolve m-anisidine in DCM at 0°C under

      
       atmosphere.
      
    • Add Triethylamine (TEA) as a proton scavenger.

    • Add Chloroacetyl chloride dropwise over 30 mins (Exothermic!).

    • Stir at Room Temperature (RT) for 3 hours.

    • Validation: TLC (Hexane:EtOAc 7:3) shows disappearance of amine (

      
      ) and appearance of amide (
      
      
      
      ).
    • Workup: Wash with 1N HCl (removes unreacted amine), then Sat.

      
      . Dry over 
      
      
      
      .
    • Yield: Typically >90% (White solid).

Step 2: Diversification (The Snap)

Objective: Introduce the "Tail" moiety via


 displacement.
  • Reagents: Intermediate from Step 1 (1.0 eq), Nucleophile (e.g., Secondary amine, Thiol, Phenol) (1.1 eq),

    
     or 
    
    
    
    (2.0 eq), Acetonitrile (ACN).
  • Protocol:

    • Suspend Intermediate and Base in ACN.

    • Add Nucleophile.

    • Reflux (80°C) for 4–12 hours.

    • Validation: Monitor by LC-MS for the [M+H]+ peak of the product.

    • Purification: Recrystallization from Ethanol is often sufficient; otherwise, Flash Chromatography.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Scaffold Generation cluster_1 Step 2: Library Diversification Anisidine m-Anisidine (Starting Material) Intermediate 2-Chloro-N-(3-methoxyphenyl)acetamide (Electrophilic Scaffold) Anisidine->Intermediate DCM, TEA, 0°C Cl_Ac Chloroacetyl Chloride (Electrophile) Cl_Ac->Intermediate Product Final Ligand (N-substituted acetamide) Intermediate->Product K2CO3, ACN, Reflux Nucleophile Nucleophile (H-Nu) (e.g., Morpholine, Indole) Nucleophile->Product

Caption: Divergent synthesis workflow allowing rapid library generation from the stable chloro-acetamide intermediate.

SAR Deep Dive: Case Studies

The biological activity of 3-methoxyphenyl acetamides is heavily dependent on the "Tail" moiety (Zone C). Below are two validated case studies demonstrating the scaffold's versatility.

Case Study A: Anticancer Agents (Kinase Inhibition)

Target: Cyclin-Dependent Kinase 2 (CDK2) / Cyclin A2. Mechanism: The acetamide NH and Carbonyl mimic the ATP adenine ring interactions, while the 3-methoxy phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Table 2: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives Data synthesized from Kobesy et al. (Ref 1)

Compound IDTail Structure (Zone C)IC50 (MCF-7) [nM]IC50 (HCT-116) [nM]Notes
Cmpd 14 4-oxo-1-phenyl-pyrazolo-pyrimidine45 6 Most potent. The bulky tail fits the ATP pocket; 3-OMe anchors orientation.
Cmpd 15 4-oxo-1-(4-methylphenyl)-...4674-Methyl on the tail maintains activity; tolerance for lipophilicity.
Sorafenib (Reference Drug)144176The 3-methoxy scaffold outperforms the standard in these specific lines.

Insight: The 3-methoxy group is superior to unsubstituted phenyl here, likely due to specific Van der Waals contacts in the hydrophobic cleft of the kinase.

Case Study B: Tubulin Polymerization Inhibitors

Target: Colchicine Binding Site of Tubulin.[1] Mechanism: The molecule acts as a "molecular wedge," preventing the curvature of tubulin dimers necessary for microtubule formation.

Table 3: SAR of Indole-Acetamide Hybrids Data synthesized from Zhang et al. (Ref 2)

Compound IDTail Structure (Zone C)IC50 (MGC-803) [µM]Tubulin Inhibition
15b 5-methoxyindole1.56 Potent
15a Indole (unsubstituted)>10Weak
15g 5-bromoindoleModerateModerate

Insight: Here, the N-(3,4,5-trimethoxyphenyl) analog is often cited, but the mono-3-methoxy variants (like N-(3-methoxyphenyl)) retain significant activity when paired with a highly lipophilic tail like 5-methoxyindole. The 3-methoxy group on the anilide ring mimics the A-ring of Colchicine.

Mechanistic Signaling & Interaction Map

Understanding how this small molecule disrupts complex biological systems is key to optimization. The diagram below illustrates the dual-pathway potential depending on the "Tail" selection.

SAR_Mechanism Scaffold N-(3-methoxyphenyl)acetamide (The Core) Path_A Pathway A: Kinase Inhibition (Tail = Pyrazolo-pyrimidine) Scaffold->Path_A Bulky Heterocycle Tail Path_B Pathway B: Tubulin Destabilization (Tail = Indole/Aryl) Scaffold->Path_B Lipophilic Indole Tail CDK2 Target: CDK2/Cyclin A2 (ATP Pocket Competition) Path_A->CDK2 H-Bonding (NH/CO) Tubulin Target: Beta-Tubulin (Colchicine Site Binding) Path_B->Tubulin Hydrophobic Fit (3-OMe) Apoptosis G2/M Cell Cycle Arrest & Apoptosis CDK2->Apoptosis Tubulin->Apoptosis

Caption: Bifurcated mechanism of action. The core scaffold drives binding affinity, while the tail determines target selectivity (Kinase vs. Cytoskeleton).

References

  • Kobesy, M. R., et al. "Design, Synthesis, Anti-cancer Screening, Mechanistic, and Molecular Modeling Studies of N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) Acetamide." Bioorganic Chemistry, 2025.[2]

  • Zhang, Y., et al. "Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity." Molecules, 2021.[3][4][5][6]

  • PubChem.[7][8] "Acetamide, N-(3-methoxyphenyl)- (CID 11494)."[7] National Library of Medicine.

  • Gomez-Monterrey, I., et al. "Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

  • Arora, R., et al. "Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives." Asian Journal of Chemistry, 2009.

Sources

Exploratory

Pharmacophore Elucidation and Structural Optimization of N-(3-methoxyphenyl)-2-(phenylamino)acetamide Scaffolds

Executive Summary This technical guide provides a rigorous framework for the pharmacophore modeling of N-(3-methoxyphenyl)-2-(phenylamino)acetamide , a privileged scaffold within the -aminoacetamide class. While often ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the pharmacophore modeling of N-(3-methoxyphenyl)-2-(phenylamino)acetamide , a privileged scaffold within the


-aminoacetamide class. While often explored for antimicrobial activity, recent medicinal chemistry campaigns have elevated this structural class as a potent template for Factor VIIa (FVIIa) inhibition  (anticoagulant) and Cyclooxygenase-2 (COX-2) inhibition  (anti-inflammatory).

This whitepaper moves beyond basic modeling to address the specific challenges of this molecule: the rotational flexibility of the methylene linker (


) and the electronic influence of the meta-methoxy substituent. We present a self-validating workflow for generating high-fidelity pharmacophore hypotheses, bridging in silico predictions with in vitro bioactivity.

Chemical Space & Structural Analysis

Before initiating the computational workflow, one must deconstruct the ligand's topology to understand its binding potential. The molecule,


, consists of three distinct pharmacophoric zones.
Structural Decomposition
Feature ZoneChemical MoietyPharmacophoric RoleElectronic Character
Zone A (Tail) Phenylamino groupHydrophobic /

-Stacking
Lipophilic anchor; often occupies the S1 pocket in proteases.[1]
Zone B (Linker) Acetamide (

)
H-Bond Donor/Acceptor The amide nitrogen acts as a Donor; the carbonyl oxygen as an Acceptor. The methylene bridge introduces critical flexibility.
Zone C (Head) 3-MethoxyphenylH-Bond Acceptor + Hydrophobic The meta-OCH

group is a specific H-bond acceptor, crucial for selectivity (e.g., interacting with His/Ser residues).
The "Methylene Hinge" Challenge

The central methylene group (


) connecting the aniline nitrogen and the amide carbonyl is the source of significant conformational entropy. A common failure mode in modeling this scaffold is using a single rigid conformer.
  • Directive: You must perform a Stochastic Conformational Search (Monte Carlo or Boltzmann Jump) rather than a simple energy minimization to capture the "folded" vs. "extended" states of the linker.

Computational Workflow: Structure-Based Pharmacophore Generation

This protocol uses the Factor VIIa active site as the biological context, deriving a model from the interaction patterns of the


-aminoacetamide scaffold.
Workflow Architecture

PharmacophoreWorkflow cluster_optimization Optimization Loop LigandPrep 1. Ligand Preparation (Protonation State @ pH 7.4) ConformationalSearch 2. Conformational Ensemble (OPLS3e Force Field, Water Solvent) LigandPrep->ConformationalSearch Docking 3. Molecular Docking (Glide XP / GoldScore) ConformationalSearch->Docking TargetPrep Target Prep (Factor VIIa) (PDB: 1DAN or Homology) TargetPrep->Docking InteractionMap 4. Interaction Fingerprinting (PLIF Generation) Docking->InteractionMap PharmaGen 5. Pharmacophore Hypothesis (E-Pharmacophore) InteractionMap->PharmaGen Validation 6. Validation (Decoy Set & ROC Calculation) PharmaGen->Validation Validation->ConformationalSearch Refine Constraints

Figure 1: Systematic workflow for generating a structure-based pharmacophore model for N-(3-methoxyphenyl)-2-(phenylamino)acetamide.

Detailed Protocol
Step 1: Ligand Preparation & Protonation

The aniline nitrogen (Zone A) has a


 ~4.6, meaning it remains neutral at physiological pH (7.4). However, the amide nitrogen is non-basic.
  • Critical Check: Ensure your preparation software does not protonate the aniline nitrogen. A charged species here would disrupt the hydrophobic interaction required for the S1 pocket.

Step 2: Conformational Sampling
  • Method: Mixed Torsional/Low-Mode sampling.

  • Energy Window: 5.0 kcal/mol (to capture bioactive high-energy conformers).

  • Rationale: The meta-methoxy group can rotate to be cis or trans relative to the phenyl ring. Both rotamers must be sampled to ensure the oxygen acceptor vector is correctly oriented.

Step 3: Pharmacophore Feature Definition

Based on the docked pose of the scaffold into the Factor VIIa (or COX-2) pocket, define the following features:

  • D1 (Donor): The Aniline NH. Maps to the backbone carbonyl of the target protein (e.g., Gly residue in FVIIa).

  • A1 (Acceptor): The Amide Carbonyl (

    
    ). Often interacts with the oxyanion hole or a catalytic serine.
    
  • R1 (Ring): The Phenylamino ring.[2][3] Maps to the hydrophobic S2 pocket.

  • A2 (Acceptor - Vectorized): The 3-Methoxy Oxygen.

    • Note: This is the Selectivity Filter . In COX-2 inhibitors, this methoxy group often targets the side pocket unique to the enzyme isoform.

Step 4: Self-Validating the Model (The "Trustworthiness" Pillar)

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

  • Decoy Set Construction: Generate 500 decoys using the DUD-E (Directory of Useful Decoys) methodology. Match physical properties (MW, LogP) but enforce topological dissimilarity.

  • Screening: Screen the N-(3-methoxyphenyl)-2-(phenylamino)acetamide derivatives against the decoys.

  • Metric: Calculate the Enrichment Factor (EF1%) .

    • Pass Criteria: EF1% > 10 (The model finds actives 10x better than random chance).

    • Fail Criteria: EF1% < 5. If this occurs, relax the tolerance radius of the R1 (Ring) feature from 1.5Å to 2.0Å.

Interaction Map & Pharmacophore Hypothesis

The following diagram visualizes the spatial arrangement of the pharmacophoric features relative to the chemical structure.

PharmacophoreMap HYD_Ring HYD (Phenyl) DON_Aniline DONOR (NH) HYD_Ring->DON_Aniline Link HYD_MetaRing HYD (Aryl) HYD_Ring->HYD_MetaRing ~10.2 Å ACC_Amide ACCEPTOR (C=O) DON_Aniline->ACC_Amide CH2 Linker ACC_Methoxy ACCEPTOR (3-OMe) DON_Aniline->ACC_Methoxy ~8.5 Å DON_Amide DONOR (NH) ACC_Amide->DON_Amide Amide Bond DON_Amide->HYD_MetaRing Link HYD_MetaRing->ACC_Methoxy Meta Subst

Figure 2: 2D Pharmacophore Map. Yellow = Hydrophobic, Blue = H-Bond Donor, Red = H-Bond Acceptor. The distance between the Aniline NH and the Methoxy O is a critical shape determinant.

Strategic Application: Hit-to-Lead Optimization

Once the model is validated, use it to guide the synthesis of next-generation analogs.

The "Methoxy Scan"

The 3-methoxy group is electronically donating (


). To improve potency:
  • Hypothesis: If the methoxy group acts purely as an H-bond acceptor, replacing it with a 3-acetyl or 3-cyano group (stronger acceptors) should increase affinity, provided the steric bulk is accommodated.

  • Experiment: Synthesize the 3-CN analog and screen against the pharmacophore. If the fit score decreases, the pocket is sterically restricted.

Linker Rigidification

The flexibility of the acetamide linker (


) incurs an entropic penalty upon binding.
  • Optimization: Introduce a methyl group on the methylene carbon (

    
    -methylation).
    
  • Effect: This creates a chiral center. You must separately model the

    
     and 
    
    
    
    enantiomers. Usually, one enantiomer will clash with the receptor wall, while the other locks the bioactive conformation, boosting potency by 10-100 fold (the "Magic Methyl" effect).

References

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Source: Indian Journal of Pharmaceutical Education and Research (2024). Context: Establishes the scaffold as a Factor VIIa inhibitor and provides X-ray crystallography grounding.

  • Pharmacophore-based Discovery of 2-(phenylamino)aceto-hydrazides as Potent Eosinophil Peroxidase (EPO) Inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018). Context: Validates the ligand-based pharmacophore approach for this specific chemical class.

  • Density Functional Theory, Docking, Synthesis and Biological Evaluation of Some 2-(2-Aryl Amino) Phenyl Acetamide Derivatives. Source: ResearchGate / Egyptian Journal of Chemistry (2025). Context: Provides DFT calculations and COX-II docking protocols for the acetamide derivatives.

  • PubChem Compound Summary: N-(3-methoxyphenyl)acetamide. Source: National Center for Biotechnology Information (2025). Context: Chemical property verification and unique identifiers (CID 11494).

Sources

Protocols & Analytical Methods

Method

General procedure for the preparation of N-(3-methoxyphenyl)-2-(phenylamino)acetamide

Application Note & Protocol Topic: General Procedure for the Preparation of N-(3-methoxyphenyl)-2-(phenylamino)acetamide Audience: Researchers, scientists, and drug development professionals. Introduction: A Strategic Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: General Procedure for the Preparation of N-(3-methoxyphenyl)-2-(phenylamino)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Synthesizing N-Aryl Amino Acetamides

The N-phenyl-2-(phenylamino)acetamide scaffold is a privileged structure in medicinal chemistry, serving as a template for the development of various therapeutic agents. Derivatives of this class have been investigated for a range of biological activities, including anticoagulant effects through the inhibition of Factor VIIa.[1] This document provides a comprehensive, two-step protocol for the synthesis of a representative member of this class, N-(3-methoxyphenyl)-2-(phenylamino)acetamide.

The synthesis strategy is predicated on a robust and logical sequence:

  • N-Acylation: The initial step involves the chloroacetylation of 3-methoxyaniline (m-anisidine). This reaction installs the reactive α-chloro acetamide handle, creating a key electrophilic intermediate.

  • Nucleophilic Aromatic Substitution: The intermediate, 2-chloro-N-(3-methoxyphenyl)acetamide, is then subjected to a nucleophilic substitution reaction with aniline. The amino group of aniline displaces the chloride, forming the desired C-N bond and yielding the final product.

This guide is designed for chemical researchers, offering detailed procedural steps grounded in established chemical principles, alongside insights into the rationale behind experimental choices, safety considerations, and characterization methods.

Overall Reaction Scheme

Mechanistic Rationale and Causality

Part A: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide (Intermediate)

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 3-methoxyaniline, possessing a lone pair of electrons, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2] Chloroacetyl chloride is a potent acylating agent due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the two chlorine atoms, which render the carbonyl carbon highly susceptible to nucleophilic attack.[2]

The reaction produces hydrochloric acid (HCl) as a byproduct. The inclusion of a non-nucleophilic base, such as triethylamine (Et₃N), is critical. Its primary role is to act as an acid scavenger, neutralizing the generated HCl.[3][4] This prevents the protonation of the starting aniline, which would form an unreactive ammonium salt, thereby ensuring the availability of the nucleophilic amine to drive the reaction to completion.

Part B: Synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide (Final Product)

This transformation is a classic nucleophilic substitution reaction , likely proceeding through an Sₙ2 pathway. The nitrogen atom of aniline serves as the nucleophile, attacking the α-carbon (the carbon adjacent to the carbonyl group) of the chloroacetamide intermediate. This carbon is activated towards substitution because the adjacent carbonyl group and the chlorine atom both withdraw electron density.

The chloride ion is displaced as the leaving group, and a new carbon-nitrogen bond is formed. The use of a base, such as potassium carbonate (K₂CO₃), is again crucial to neutralize the HCl produced during the reaction.[5] Heating the reaction mixture (reflux) provides the necessary activation energy to overcome the energy barrier for the substitution, increasing the reaction rate.

Experimental Protocols

PART A: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide (Intermediate 1)

Materials and Reagents:

  • 3-Methoxyaniline (m-Anisidine), 97% (CAS: 536-90-3)

  • Chloroacetyl chloride, 98% (CAS: 79-04-9)

  • Triethylamine (Et₃N), ≥99% (CAS: 121-44-8)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol, for recrystallization

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methoxyaniline (5.0 g, 40.6 mmol, 1.0 eq) and triethylamine (6.8 mL, 48.7 mmol, 1.2 eq) in 80 mL of anhydrous dichloromethane.

  • Cool the flask in an ice-water bath to 0 °C with continuous stirring.

  • Slowly add a solution of chloroacetyl chloride (3.9 mL, 48.7 mmol, 1.2 eq) in 20 mL of anhydrous dichloromethane dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl (to remove excess triethylamine), 50 mL of water, 50 mL of saturated NaHCO₃ solution (to remove excess acid), and finally 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting crude solid from an ethanol/water mixture to yield 2-chloro-N-(3-methoxyphenyl)acetamide as a solid.[4] The expected melting point is approximately 90-92 °C.[6]

Safety: Chloroacetyl chloride is highly corrosive and a lachrymator. 3-Methoxyaniline is toxic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

PART B: Synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide (Final Product)

Materials and Reagents:

  • 2-chloro-N-(3-methoxyphenyl)acetamide (Intermediate 1 from Part A)

  • Aniline, 99.5% (CAS: 62-53-3)

  • Potassium carbonate (K₂CO₃), anhydrous powder (CAS: 584-08-7)

  • Acetone, anhydrous

  • Methanol, for recrystallization

Procedure:

  • To a 100 mL round-bottom flask, add 2-chloro-N-(3-methoxyphenyl)acetamide (4.0 g, 20.0 mmol, 1.0 eq), aniline (2.0 mL, 22.0 mmol, 1.1 eq), and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 eq).[5]

  • Add 50 mL of anhydrous acetone and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approximately 56 °C) and maintain reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC until the starting chloroacetamide spot disappears.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • To the crude residue, add 100 mL of deionized water and stir vigorously for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, washing thoroughly with water.

  • Recrystallize the crude product from methanol to afford pure N-(3-methoxyphenyl)-2-(phenylamino)acetamide.

Data Presentation: Summary of Reagents

Step Compound Formula MW ( g/mol ) Amount Moles (mmol) Equivalents
A 3-MethoxyanilineC₇H₉NO123.155.0 g40.61.0
Chloroacetyl chlorideC₂H₂Cl₂O112.943.9 mL48.71.2
TriethylamineC₆H₁₅N101.196.8 mL48.71.2
B 2-chloro-N-(3-methoxyphenyl)acetamideC₉H₁₀ClNO₂199.63[7]4.0 g20.01.0
AnilineC₆H₇N93.132.0 mL22.01.1
Potassium CarbonateK₂CO₃138.214.15 g30.01.5

Product Characterization

The identity and purity of the final product, N-(3-methoxyphenyl)-2-(phenylamino)acetamide (MW: 256.3 g/mol ), should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals for the aromatic protons, a singlet for the methoxy (-OCH₃) group, a singlet or doublet for the methylene (-CH₂-) protons, and broad singlets for the two N-H protons.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the methoxy carbon, the methylene carbon, and the two amide carbonyl carbons.

  • FT-IR (ATR): Look for characteristic N-H stretching bands (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product.

Workflow Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products m_anisidine 3-Methoxyaniline step1 Step A: Chloroacetylation Solvent: CH₂Cl₂ Base: Et₃N Temp: 0°C to RT m_anisidine->step1 1 cac Chloroacetyl Chloride cac->step1 1 aniline Aniline step2 Step B: Nucleophilic Substitution Solvent: Acetone Base: K₂CO₃ Temp: Reflux aniline->step2 3 intermediate Intermediate: 2-chloro-N-(3-methoxyphenyl)acetamide step1->intermediate 2 final_product Final Product: N-(3-methoxyphenyl)-2- (phenylamino)acetamide step2->final_product 4 intermediate->step2 3

Caption: Workflow for the two-step synthesis of the target compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Step A Incomplete reaction; moisture in reagents/glassware hydrolyzing chloroacetyl chloride; insufficient base.Ensure anhydrous conditions. Check that the correct molar equivalents of reagents were used. Allow the reaction to run longer and monitor by TLC.
Reaction stalls in Step B Insufficient heating; base is not strong enough or is hydrated; aniline is protonated.Ensure the reaction is at a full reflux. Use freshly dried, anhydrous K₂CO₃. Confirm sufficient base was added.
Product difficult to purify Presence of unreacted starting materials or side products.For Step A, ensure thorough aqueous washing to remove salts and unreacted amines. For Step B, wash the crude product thoroughly with water to remove aniline salts. Consider column chromatography if recrystallization is ineffective.
Oily product instead of solid Impurities are depressing the melting point; residual solvent.Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Ensure the product is thoroughly dried under high vacuum.

References

  • PubChem. Acetamide, N-(3-methoxyphenyl)-. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. KR820001614B1 - Process for the preparation of n-phenethyl acetamide.
  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available from: [Link]

  • PubChem. N-(3-(bis(phenylmethyl)amino)-4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • PMC. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Available from: [Link]

  • EPA. Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- Properties. U.S. Environmental Protection Agency. Available from: [Link]

  • PMC. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]

  • Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Available from: [Link]

  • PMC. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. National Center for Biotechnology Information. Available from: [Link]

  • Journal of University of Shanghai for Science and Technology. Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Available from: [Link]

  • Google Patents. US6649796B2 - Process for the preparation of acetamide derivatives.
  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available from: [Link]

  • Research Journal of Pharmacy and Technology. N-(substituted) acetamide Derivatives as a potent Analgesic agent. Available from: [Link]

  • MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available from: [Link]

  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

  • PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-[3-(ethylamino)-4-methoxyphenyl]acetamide. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Figure S1. 1 H NMR, MS and IR spectra for compound 3d. Available from: [Link]

  • PubChem. 6-Chloro-m-anisidine. National Center for Biotechnology Information. Available from: [Link]

  • Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Available from: [Link]

  • CyberLeninka. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Available from: [Link]

  • IDEALS. The synthesis of meta-anisidine. University of Illinois at Urbana-Champaign. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Optimized Synthesis of Phenylamino Acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the optimized reaction conditions for the synthesis of phenylamino acetamide derivatives, a scaffold of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the optimized reaction conditions for the synthesis of phenylamino acetamide derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] We will explore various synthetic strategies, from classical methods like the Schotten-Baumann reaction and direct acetylation to modern multicomponent reactions such as the Ugi and Passerini reactions. This document provides not only step-by-step protocols but also delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices to empower researchers in optimizing their synthetic routes for improved yield, purity, and efficiency.

Introduction: The Significance of the Phenylamino Acetamide Scaffold

The phenylamino acetamide core is a privileged structural motif found in a wide array of biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions with biological targets, making it a valuable building block for the design of novel therapeutics. Phenylamino acetamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anticoagulant,[1] anticancer,[3][4] and analgesic properties.[2] The development of efficient and scalable synthetic methods for this scaffold is therefore a critical endeavor in the pursuit of new and improved medicines.

Synthetic Strategies for Phenylamino Acetamide Derivatives

Several synthetic routes can be employed to construct the phenylamino acetamide backbone. The choice of method often depends on the specific substitution patterns of the desired product, the availability of starting materials, and the desired scale of the reaction.

The Schotten-Baumann Reaction: A Classic Approach

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acid chlorides.[1] This two-step approach offers a versatile route to a wide range of N-phenyl-2-(phenylamino) acetamide derivatives.[1]

Mechanism:

The reaction proceeds through a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the amide product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Diagram: Schotten-Baumann Reaction Mechanism

Schotten_Baumann cluster_step1 Step 1: Formation of Phenylamino Acetic Acid cluster_step2 Step 2: Formation of Acid Chloride cluster_step3 Step 3: Amide Formation Primary_Amine Primary Aromatic Amine (Ar¹-NH₂) Step1_Product Phenylamino Acetic Acid (Ar¹-NHCH₂COOH) Primary_Amine->Step1_Product + Chloroacetic Acid, 10% NaOH Chloroacetic_Acid Chloroacetic Acid (ClCH₂COOH) Step2_Product Phenylamino Acetyl Chloride (Ar¹-NHCH₂COCl) Step1_Product->Step2_Product + SOCl₂ Final_Product N-Phenyl-2-(phenylamino) Acetamide Step2_Product->Final_Product + Ar²-NH₂, 10% NaOH Second_Amine Primary Aromatic Amine (Ar²-NH₂) Direct_Acetylation Phenylenediamine N,N-dimethyl-p- phenylenediamine Product N-[4-(dimethylamino)phenyl] acetamide Phenylenediamine->Product + Acetylating Agent Acetylating_Agent Acetic Anhydride or Acetyl Chloride Byproduct Acetic Acid or HCl Product->Byproduct forms

Caption: General scheme for the direct acetylation of a substituted phenylenediamine.

Detailed Protocol (using Acetic Anhydride): [5]

  • In a round-bottom flask, dissolve N,N-dimethyl-p-phenylenediamine (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into a beaker of cold water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting and Optimization: [5]

Issue Possible Cause Suggested Solution
Low or No Product Yield Inactive acetylating agent (hydrolyzed). Use fresh or properly stored acetylating agent.
Protonation of the starting material (if using acetyl chloride without a base). Add a base (e.g., pyridine, triethylamine) to scavenge the acid byproduct.
Colored Product Oxidation of the starting material. Use high-purity starting material and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time or consider a slight excess of the acetylating agent. Monitor by TLC. |

Multicomponent Reactions (MCRs): An Efficient Alternative

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. [6][7][8]The Ugi and Passerini reactions are powerful MCRs for the synthesis of amide derivatives.

The Ugi reaction is a one-pot synthesis that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-acylaminoamide. [9][10] Mechanism: [10]

  • The amine and the carbonyl compound react to form an imine.

  • Protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide.

  • This addition forms a nitrilium ion intermediate.

  • The carboxylate anion then attacks the nitrilium ion.

  • A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final bis-amide product.

Diagram: Ugi Reaction Workflow

Ugi_Reaction Start Combine Aldehyde, Amine, Carboxylic Acid, and Isocyanide in a suitable solvent (e.g., Methanol) Reaction Stir at Room Temperature Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent Evaporation Monitoring->Workup Purification Column Chromatography Workup->Purification Product α-Acylaminoamide Product Purification->Product

Caption: A streamlined workflow for the Ugi four-component reaction.

General Protocol for Ugi Reaction:

  • To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (2 mL) in a screw-capped vial, add the carboxylic acid (1.0 mmol).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the isocyanide (1.0 mmol) and continue stirring at room temperature for 24-48 hours.

  • Upon completion (monitored by TLC), evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Key Optimization Parameters:

  • Solvent: Polar aprotic solvents like methanol, ethanol, or DMF generally give good results. [10]* Concentration: High concentrations of reactants (0.5M - 2.0M) often lead to higher yields. [10]* Catalyst: While often uncatalyzed, Lewis acids like zinc chloride have been shown to catalyze three-component Ugi reactions. [11]

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxyamide. [12][13][14] Mechanism: [15] The generally accepted mechanism is a concerted process where a hydrogen-bonded cluster of the carboxylic acid and the carbonyl compound reacts with the isocyanide in a single step through a cyclic transition state. This is followed by an intramolecular acyl transfer to yield the final product.

General Protocol for Passerini Reaction:

  • In a reaction vial, dissolve the aldehyde or ketone (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq) in an aprotic solvent such as dichloromethane or toluene.

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography.

Optimization Considerations:

  • Solvent: Aprotic solvents are typically preferred. [13][14]* Temperature: The reaction is often performed at room temperature, but gentle heating may be required for less reactive substrates.

  • Catalysis: While the reaction is often uncatalyzed, Lewis acids can be employed in some variations. [16]

Summary of Synthetic Methods

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Schotten-Baumann Primary aromatic amines, Chloroacetic acidThionyl chloride, Base (e.g., NaOH)Versatile, well-established, good for specific substitution patterns.Multi-step, can generate corrosive byproducts.
Direct Acetylation PhenylenediaminesAcetic anhydride or Acetyl chloride, Base (optional)Simple, high-yielding for specific substrates.Limited to acetylation, starting material can be prone to oxidation.
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic acid, IsocyanideNone (typically) or Lewis AcidHigh atom economy, rapid access to complex molecules, one-pot.Requires isocyanides which can be toxic and have strong odors.
Passerini Reaction Aldehyde/Ketone, Carboxylic acid, IsocyanideNone (typically) or Lewis AcidHigh atom economy, one-pot, mild conditions.Also requires isocyanides.

Conclusion

The synthesis of phenylamino acetamide derivatives can be achieved through a variety of effective methods. The choice of the optimal synthetic route will be dictated by the specific target molecule, available resources, and desired scale. Classical methods like the Schotten-Baumann reaction and direct acetylation offer reliable and well-understood pathways. For rapid library synthesis and the generation of molecular diversity, the Ugi and Passerini multicomponent reactions provide highly efficient and atom-economical alternatives. By understanding the underlying mechanisms and key optimization parameters for each method, researchers can confidently and efficiently synthesize a wide range of phenylamino acetamide derivatives for their drug discovery and development programs.

References

  • BenchChem. (2025). Synthesis of N-[4-(dimethylamino)phenyl]acetamide - Technical Support Center.
  • Ambatwar, R., Gupta, V., Kumar, S., & Khatik, G. L. (2024). Biginelli Reaction: A Multi-Component Type of Reaction and Synthetic Advancement in the Synthesis of Bioactive Dihydropyrimidinone Derivatives. Mini-Reviews in Organic Chemistry, 21(8), 811-832.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Momin, Y. H., Desai, S. P., & Chavan, P. A. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • Hamad, A. N. (2017). Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones.
  • Bioorganic & Medicinal Chemistry Letters. (2006). Novel phenylamino acetamide derivatives as potent and selective kappa opioid receptor agonists. 16(3), 645-8.
  • Shaabani, A., et al. (2012). ChemInform Abstract: Zinc Chloride Catalyzed Three-Component Ugi Reaction: Synthesis of N-Cyclohexyl-2-(2-hydroxyphenylamino)
  • Alfa Chemistry. (n.d.). Ugi Reaction.
  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2008). Microwave Multicomponent Synthesis. PMC.
  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)
  • Alfa Chemistry. (n.d.). Passerini Reaction.
  • Wikipedia. (n.d.). Passerini reaction.
  • Wikipedia. (n.d.). Ugi reaction.
  • Karati, D., Thapa, S., & Biradar, M. S. (2024). Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Asian Journal of Research in Chemistry.
  • Google Patents. (n.d.). Process for preparing phenylacetamide.
  • Supporting Information Boric acid catalyzed Ugi three-component reaction in aqueous media. (n.d.).
  • Request PDF. (n.d.).
  • Karati, D., Thapa, S., & Biradar, M. S. (2024). 1. introduction. Asian Journal of Research in Chemistry.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction.
  • The Passerini Reaction - Organic Reactions. (n.d.).
  • Molecules. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. 23(10), 2469.
  • ChemicalBook. (n.d.).
  • Molecules. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. 27(3), 1018.
  • Organic Syntheses Procedure. (n.d.). Phenylacetamide.
  • Request PDF. (n.d.).
  • Banfi, L., Basso, A., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(14), 8071-8113*.
  • Google Patents. (n.d.). Method for producing phenylacetamide compound.
  • Minireview Amide bond formation strategies: latest advances on a dateless transform
  • Green Chemistry. (2020). Visible light-promoted copper catalyzed regioselective acetamidation of terminal alkynes by arylamines. 22(15), 4949-4955.
  • A Sustainable Green Enzymatic Method for Amide Bond Form
  • BenchChem. (n.d.). optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis.
  • Waseda University. (2018). Newly-developed amide bond formation synthesizes diverse amide compounds with more efficiency.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (n.d.).

Sources

Method

Application Note: Bioactivity Profiling of N-(3-methoxyphenyl)-2-(phenylamino)acetamide

[1] -(Arylamino)acetamides / Acetanilide Derivatives[1] Introduction & Structural Rationale N-(3-methoxyphenyl)-2-(phenylamino)acetamide (CAS: 1021084-95-6) represents a privileged scaffold in medicinal chemistry, combin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-(Arylamino)acetamides / Acetanilide Derivatives[1]

Introduction & Structural Rationale

N-(3-methoxyphenyl)-2-(phenylamino)acetamide (CAS: 1021084-95-6) represents a privileged scaffold in medicinal chemistry, combining an acetanilide core with an


-amino substitution.[1] Structurally, this compound bridges several pharmacophores:
  • Acetanilide Motif: Historically associated with analgesic and anti-inflammatory activity (e.g., Paracetamol, Lidocaine analogs).[1]

  • 
    -Phenylamino Group:  A common feature in antimicrobial and anticancer agents, specifically EGFR inhibitors and tubulin polymerization inhibitors.[1]
    
  • 3-Methoxy Substitution: Often enhances metabolic stability and lipophilicity compared to unsubstituted analogs.[1]

Scope of this Guide: Because this molecule is a research-grade chemical entity often found in screening libraries, this application note provides a "Triage Protocol." It details the three highest-probability bioactivity screens required to classify its therapeutic potential: Cytotoxicity (Oncology), Nitric Oxide Inhibition (Inflammation), and Radical Scavenging (Antioxidant).[1]

Module 1: Compound Preparation & Solubility Management[1][2]

Critical Insight: Phenylamino acetamides are lipophilic.[1] Improper solubilization is the #1 cause of experimental variability (precipitation in media causes "false" toxicity due to physical cellular damage).[1]

Protocol: Stock Solution Preparation
  • Solvent Selection: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).[1] Avoid Ethanol, as it evaporates during long incubations, altering concentrations.[1]

  • Master Stock: Dissolve powder to 100 mM .

    • Calculation: Molecular Weight

      
       256.3  g/mol .[1][2]
      
    • Example: Dissolve 2.56 mg in 100

      
      L DMSO.[1] Vortex for 30 seconds.[1]
      
    • QC Check: Visually inspect for turbidity.[1] If cloudy, sonicate at 37°C for 5 mins.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the amide bond).

Protocol: Working Dilutions (The "0.5% Rule")
  • Target: Final DMSO concentration in cell culture must be

    
     0.5% (v/v) to avoid solvent toxicity.
    
  • Step-down Dilution:

    • Prepare a 200x intermediate plate in 100% DMSO (e.g., 10 mM, 1 mM, 0.1 mM).

    • Dilute 1:200 directly into pre-warmed culture media immediately before dosing cells.

Module 2: Cytotoxicity Profiling (MTT Assay)[1]

Rationale: Before assessing specific efficacy, we must determine the therapeutic window.[1] Additionally, acetamide derivatives often exhibit antiproliferative activity against carcinoma lines (e.g., HeLa, MCF-7).[1]

Mechanism: The MTT reagent (yellow tetrazolium) is reduced to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.[1]

Materials
  • Cell Line: HeLa or MCF-7 (Human carcinoma).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.[1]

  • Positive Control: Doxorubicin (1

    
    M).
    
Step-by-Step Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Remove old media. Add 100

    
    L of fresh media containing the test compound (Concentration range: 0.1 
    
    
    
    M – 100
    
    
    M).
    • Blank: Media only (no cells).[1]

    • Vehicle Control: Media + 0.5% DMSO.[1]

  • Incubation: Incubate for 48 hours . (24h is often insufficient for acetamide-induced apoptosis).

  • Assay:

    • Add 20

      
      L MTT stock to each well.
      
    • Incubate 3–4 hours until purple crystals are visible.

    • Aspirate media carefully (do not dislodge crystals).[1]

    • Solubilize crystals with 150

      
      L DMSO.[1] Shake 10 min.
      
  • Readout: Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Module 3: Anti-Inflammatory Assay (NO Inhibition)[1]

Rationale: The structural similarity to acetanilides suggests potential inhibition of the NF-


B pathway.[1] This assay measures the compound's ability to block Nitric Oxide (NO) production in LPS-stimulated macrophages.[1][3]
Biological Pathway Visualization

The diagram below illustrates the specific pathway this assay targets.[1] The compound is hypothesized to intervene at the NF-


B translocation step or iNOS enzyme activity.[1]

NO_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_Inactive NF-κB (Cytosol) TLR4->NFkB_Inactive Activation NFkB_Active NF-κB (Nucleus) NFkB_Inactive->NFkB_Active Translocation iNOS_Gene iNOS Gene Tx NFkB_Active->iNOS_Gene Transcription NO_Prod Nitric Oxide (NO) iNOS_Gene->NO_Prod Enzymatic Synthesis Griess Griess Reaction (Pink Color) NO_Prod->Griess Detection

Caption: Signal transduction pathway for LPS-induced Nitric Oxide production in Macrophages.[1]

Protocol: Griess Reaction in RAW 264.7 Cells[1]
  • Seeding: Plate RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Pre-treatment: Treat cells with N-(3-methoxyphenyl)-2-(phenylamino)acetamide (1 – 50

    
    M) for 1 hour  prior to stimulation.[1]
    
    • Positive Control:[1] Dexamethasone (10

      
      M) or L-NAME (iNOS inhibitor).[1]
      
  • Stimulation: Add Lipopolysaccharide (LPS) to final conc. of 1

    
    g/mL. Incubate 24 hours.
    
  • Quantification:

    • Transfer 100

      
      L of culture supernatant to a new clear plate.
      
    • Add 100

      
      L Griess Reagent  (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).[1]
      
    • Incubate 10 mins at Room Temp (Protect from light).

  • Readout: Measure Absorbance at 540 nm . Calculate Nitrite concentration using a NaNO

    
     standard curve.[1]
    

Module 4: Antioxidant Capacity (DPPH Assay)

Rationale: The aniline moiety and the methoxy group can act as electron donors.[1] This cell-free assay rapidly determines if the molecule has direct radical scavenging potential, a common feature of bioactive acetamides.[1]

Protocol
  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. (Solution should be deep purple).[1]

  • Assay Setup:

    • Test: 100

      
      L Compound (in MeOH) + 100 
      
      
      
      L DPPH solution.
    • Control: 100

      
      L MeOH + 100 
      
      
      
      L DPPH solution.
    • Blank: 200

      
      L MeOH.[1]
      
  • Incubation: 30 minutes in the dark at Room Temp.

  • Readout: Absorbance at 517 nm .

  • Calculation:

    
    [1][4]
    

Data Presentation & Analysis

Summarize your findings in the following format to enable rapid decision-making (Go/No-Go).

Table 1: Bioactivity Summary Template

Assay TypeMetricResult (Example)Interpretation Threshold
Cytotoxicity (MTT) IC

(

M)
> 50

M
Low toxicity (Safe for anti-inflammatory use)
Cytotoxicity (MTT) IC

(

M)
< 10

M
Potential Anticancer Lead
Inflammation (NO) IC

(

M)
15.4

M
Moderate Anti-inflammatory
Antioxidant (DPPH) % Scavenging25% @ 100

M
Weak/Inactive Antioxidant

References

  • Vertex AI Search. (2023).[1] Novel phenylamino acetamide derivatives as potent and selective kappa opioid receptor agonists. PubMed.[1] Link

  • BenchChem. (2025).[1][3] A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-. Link[1]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors. Link

  • Sigma-Aldrich. (n.d.).[1] N-(3-methoxyphenyl)-2-(phenylamino)acetamide Product Page. Link

  • ResearchGate. (2017).[1] Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives. Link

Sources

Application

Preparing stock solutions of N-(3-methoxyphenyl)-2-(phenylamino)acetamide in DMSO

Application Note: Preparation and Handling of Stock Solutions for N-(3-methoxyphenyl)-2-(phenylamino)acetamide Abstract & Introduction Reliable biological data depends entirely on the integrity of the chemical probes use...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Stock Solutions for N-(3-methoxyphenyl)-2-(phenylamino)acetamide

Abstract & Introduction

Reliable biological data depends entirely on the integrity of the chemical probes used. This guide details the protocol for preparing, storing, and diluting stock solutions of N-(3-methoxyphenyl)-2-(phenylamino)acetamide (CAS: 1021084-95-6).

This compound is a lipophilic small molecule (MW: 256.3 g/mol ) featuring an acetamide core flanked by phenyl and 3-methoxyphenyl rings. Its structural properties suggest poor aqueous solubility but high solubility in polar aprotic solvents. Consequently, Dimethyl Sulfoxide (DMSO) is the required vehicle. This protocol addresses the critical challenges of hydrophobicity, hygroscopy (water absorption by DMSO), and "crash-out" precipitation during aqueous dilution.

Physicochemical Profile

Understanding the molecule is the first step to successful solubilization.

ParameterDataRelevance to Protocol
Compound Name N-(3-methoxyphenyl)-2-(phenylamino)acetamideTarget Analyte
CAS Number 1021084-95-6Unique Identifier for Sourcing
Molecular Weight 256.30 g/mol Critical for Molarity Calculations
Formula C₁₅H₁₆N₂O₂Defines elemental composition
Physical State Solid Powder (White to off-white)Requires static control during weighing
Predicted LogP ~2.5 - 3.2Indicates lipophilicity; requires DMSO
Solubility (DMSO) High (>10 mM)Suitable for standard library stocks
Solubility (Water) Low (<100 µM predicted)Risk: Precipitates upon dilution

Critical Pre-Solubilization Considerations

The DMSO Vehicle
  • Grade: Use Anhydrous DMSO (≥99.9%, water content <0.005%) stored under inert gas (Argon/Nitrogen) or molecular sieves.

  • Why? DMSO is hygroscopic. It absorbs atmospheric moisture rapidly. Even 1% water accumulation can significantly decrease the solubility of lipophilic compounds like N-phenylacetamides, leading to "silent precipitation" inside the storage vial.

Safety & Handling
  • Permeability: DMSO enhances skin permeability. Since this compound is an irritant (H315, H319), DMSO will carry it directly into the bloodstream if spilled on skin.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses. Work in a fume hood.

Protocol: Preparation of Master Stock (10 mM)

Objective: Create a stable 10 mM Master Stock solution. Target Volume: 1.0 mL (Adjustable based on available mass).

Step-by-Step Workflow
  • Thaw DMSO: Ensure DMSO is fully liquid (DMSO freezes at ~19°C). Vortex the DMSO bottle before use to ensure homogeneity.

  • Weighing:

    • Weigh approximately 2.56 mg of powder into a sterile, amber glass vial (or solvent-resistant polypropylene tube).

    • Note: If the mass is slightly different (e.g., 2.60 mg), do not remove powder. Adjust the solvent volume instead.

  • Calculation: Use the formula:

    
    
    
    • Example: If you weigh exactly 2.60 mg :

      
      
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature (20-25°C) for 5 minutes. Warning: Do not heat >40°C to avoid degradation.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate for another 5 minutes.

Visual Workflow (Graphviz)

StockPrep Start Start: Solid Powder Weigh Weigh Mass (m) Record exact mg Start->Weigh Calc Calculate DMSO Vol (V) V = m / (MW * Conc) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30s) + Sonicate (5m) AddSolvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Success Aliquot & Store (-20°C / -80°C) Check->Success Yes Fail Troubleshoot: Add more DMSO or Warm gently (<37°C) Check->Fail No (Cloudy) Fail->Mix Retry

Figure 1: Decision logic for the preparation of the Master Stock solution.

Protocol: Serial Dilution & Aqueous Transition

The Danger Zone: Direct dilution of a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer often causes immediate precipitation because the local concentration exceeds the aqueous solubility limit before mixing is complete.

The Solution: Use an Intermediate Dilution Step .

Dilution Scheme (Example for 10 µM Final Assay Conc)
  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Stock (100x):

    • Dilute Master Stock 1:10 in 100% DMSO .

    • Result: 1 mM in 100% DMSO.

    • Why? Keeps the compound solubilized while lowering concentration.

  • Working Solution (Assay Buffer):

    • Dilute Intermediate Stock 1:100 into the Assay Buffer (e.g., PBS or Media).

    • Technique: Place buffer in tube/well. Vortex while adding the DMSO spike to ensure rapid dispersion.

    • Result: 10 µM compound in Buffer with 1% DMSO .

Dilution Logic Diagram (Graphviz)

Dilution Stock Master Stock 10 mM (100% DMSO) Inter Intermediate 1 mM (100% DMSO) Stock->Inter 1:10 in DMSO (Safe) Precip RISK: Precipitation (Local Saturation) Stock->Precip Direct 1:1000 into Buffer Assay Assay Well 10 µM (1% DMSO) Inter->Assay 1:100 into Buffer (Rapid Mixing)

Figure 2: Optimal dilution strategy to prevent compound "crash out" (precipitation).

Storage and Stability

  • Temperature: Store at -20°C for long-term (>1 month) or -80°C for archival (>6 months).

  • Container: Use amber borosilicate glass vials with Teflon-lined caps. Avoid polystyrene (DMSO dissolves it).

  • Freeze-Thaw Cycles: Limit to <5 cycles.

    • Best Practice: Aliquot the Master Stock into single-use volumes (e.g., 50 µL) immediately after preparation.

  • Thawing:

    • DMSO freezes at 18.5°C. A vial taken from the freezer will be solid.

    • Crucial: You must completely thaw the solution and vortex it before pipetting. DMSO crystallizes in a way that can create concentration gradients (freeze fractionation). Pipetting from a semi-frozen slush will result in inaccurate dosing.

Quality Control

If experimental results are inconsistent, validate the stock solution:

  • Visual: Check for crystals at the bottom of the vial.

  • LC-MS: Dilute a small aliquot into Methanol/Water (50:50) and run a standard LC-MS to verify the molecular ion (m/z 257.3 [M+H]+) and purity.

References

  • Sigma-Aldrich. Product Specification: N-(3-methoxyphenyl)-2-(phenylamino)acetamide (ENA238711692).

  • BenchChem. Preparation of Stock Solutions using DMSO: Application Notes.

  • Cytiva (GE Healthcare). Buffer and sample preparation for direct binding assays in 2% DMSO.

  • PubChem. Compound Summary: N-(3-methoxyphenyl)acetamide derivatives.[2][3] National Library of Medicine.

  • Protocol Online. Best practices for DMSO stock solution preparation.

Sources

Method

Application Notes and Protocols for the Recrystallization of N-(3-methoxyphenyl)-2-(phenylamino)acetamide

Abstract This document provides a comprehensive guide to the recrystallization of N-(3-methoxyphenyl)-2-(phenylamino)acetamide, a crucial purification technique for researchers and professionals in drug development. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the recrystallization of N-(3-methoxyphenyl)-2-(phenylamino)acetamide, a crucial purification technique for researchers and professionals in drug development. While specific recrystallization data for this compound is not extensively published, this guide synthesizes established principles of physical chemistry, data from structurally analogous compounds, and best practices in active pharmaceutical ingredient (API) purification to offer robust and reliable protocols. The methodologies detailed herein are designed to enhance the purity of N-(3-methoxyphenyl)-2-(phenylamino)acetamide, a critical step for ensuring its suitability for further research and development.

Introduction to N-(3-methoxyphenyl)-2-(phenylamino)acetamide and the Imperative of Purification

N-(3-methoxyphenyl)-2-(phenylamino)acetamide (MW: 256.3 g/mol ) is an aromatic amide with potential applications in medicinal chemistry and pharmaceutical development. Its synthesis, like many organic reactions, can result in a crude product containing unreacted starting materials, byproducts, and other impurities. For its use in a pharmaceutical context, achieving a high degree of purity is not merely a recommendation but a stringent requirement governed by Good Manufacturing Practices (GMP).[1][2] Impurities can compromise the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[3]

Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[4][5] The principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities behind in the mother liquor.

Key Physicochemical Properties of N-(3-methoxyphenyl)-2-(phenylamino)acetamide:

PropertyValueSource
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Physical FormPowder
Purity (Commercial)~95%
Storage TemperatureRoom Temperature

The Science of Solvent Selection for Aromatic Amides

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For aromatic amides like N-(3-methoxyphenyl)-2-(phenylamino)acetamide, several factors must be considered. The presence of both amide and aromatic functionalities suggests that a solvent of intermediate polarity would be a suitable starting point.

General Solvent Considerations for Amides:

  • Polar Solvents: Amides, due to the presence of the C=O and N-H bonds, can participate in hydrogen bonding. Therefore, polar protic solvents like ethanol or methanol can be effective. Polar aprotic solvents such as acetone and acetonitrile are also excellent candidates for dissolving amides, with acetonitrile often yielding high-quality crystals.[6]

  • Non-Polar Solvents: Non-polar solvents like hexane or toluene are less likely to be suitable as a primary solvent due to the polar nature of the amide group, but they can be employed as anti-solvents in a two-solvent system.

  • Solvent Mixtures: In cases where a single solvent does not provide the desired solubility profile, a two-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) to induce crystallization.[7]

Experimental Protocols for Recrystallization

The following protocols are designed based on the chemical properties of aromatic amides and successful recrystallization of related compounds. It is imperative to perform small-scale trials to determine the optimal solvent and conditions for your specific sample.

Protocol 1: Single-Solvent Recrystallization with Acetonitrile

Acetonitrile is often an excellent choice for the recrystallization of amides, providing a good balance of solubility at elevated temperatures and lower solubility upon cooling.[6]

Materials:

  • Crude N-(3-methoxyphenyl)-2-(phenylamino)acetamide

  • Acetonitrile (HPLC grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude N-(3-methoxyphenyl)-2-(phenylamino)acetamide into an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of acetonitrile to the flask, just enough to wet the solid.

  • Heat the mixture to a gentle boil with stirring.

  • Gradually add more hot acetonitrile in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • To maximize the yield, place the flask in an ice bath for 15-30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Two-Solvent Recrystallization using Ethanol and Water

This protocol is useful if the compound is too soluble in a single hot solvent, making it difficult to obtain a good yield upon cooling. Water acts as an anti-solvent to the ethanolic solution.

Materials:

  • Crude N-(3-methoxyphenyl)-2-(phenylamino)acetamide

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

  • Once the solid is completely dissolved, slowly add deionized water dropwise to the hot solution until a faint, persistent turbidity is observed.

  • If too much water is added and the solution becomes cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Induce crystallization if necessary by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Once crystal formation is complete at room temperature, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the single-solvent recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Complete Dissolution B->C D Slow Cooling to RT C->D Solution Transfer E Ice Bath Cooling D->E F Vacuum Filtration E->F Crystal Slurry G Wash with Cold Solvent F->G H Dry Purified Crystals G->H

Sources

Application

Application Note: Microwave-Assisted Synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide

Executive Summary This application note details a robust, high-yield protocol for the synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide , a representative scaffold for local anesthetics (lidocaine analogs) and gl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide , a representative scaffold for local anesthetics (lidocaine analogs) and glycine transporter inhibitors.

While traditional thermal synthesis of


-aminoacetamides via nucleophilic substitution requires prolonged reflux (4–12 hours) and often suffers from side reactions like dialkylation, this microwave-assisted protocol utilizes dielectric heating  and in-situ Finkelstein catalysis  to achieve >90% conversion in under 15 minutes.

Key Benefits:

  • Speed: Reaction time reduced from hours to minutes.

  • Selectivity: Controlled stoichiometry and rapid heating minimize the formation of tertiary amine by-products (dimers).

  • Green Chemistry: Compatible with aqueous or solvent-free conditions.

Mechanistic Insight & Experimental Design

The Chemistry

The synthesis is a two-step sequence.[1] The critical microwave application is in Step 2 (Amination), which is kinetically sluggish under conventional heating due to the moderate nucleophilicity of aniline.

  • Step 1 (Acylation): 3-Methoxyaniline reacts with chloroacetyl chloride. This is highly exothermic and best performed under conventional controlled cooling to prevent degradation.

  • Step 2 (Microwave-Assisted

    
    ):  The intermediate 
    
    
    
    -chloroacetamide undergoes nucleophilic attack by aniline.
Why Microwave?

In the amination step, the transition state involves the development of charge separation as the chloride leaves and the amine attacks. Microwave irradiation interacts directly with these polar species (dipolar polarization), stabilizing the transition state and lowering the activation energy (


). Furthermore, the use of Potassium Iodide (KI)  acts as a catalyst: the iodide displaces the chloride to form a more reactive 

-iodo intermediate (in situ Finkelstein reaction), which is then rapidly displaced by aniline.

Materials & Equipment

Reagents
  • Precursors: 3-Methoxyaniline (99%), Chloroacetyl chloride (98%), Aniline (99%).

  • Solvents: Dichloromethane (DCM), Ethanol (EtOH), or Acetonitrile (ACN).

  • Reagents: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ), Potassium Iodide (KI) (Catalytic).
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control.

  • Vessels: 10 mL or 30 mL sealed pressure vials with silicone/PTFE septa.

  • Analysis:

    
    H NMR (400 MHz), LC-MS, Melting Point Apparatus.
    

Experimental Protocols

Step 1: Synthesis of Intermediate N-(3-methoxyphenyl)-2-chloroacetamide

Note: This step is exothermic. Conventional cooling is recommended over microwave heating for safety and purity.

  • Dissolve 3-methoxyaniline (10 mmol, 1.23 g) and triethylamine (12 mmol, 1.6 mL) in dry DCM (20 mL) in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Dropwise add chloroacetyl chloride (11 mmol, 0.88 mL) over 10 minutes.

  • Stir at 0°C for 30 mins, then allow to warm to room temperature for 1 hour.

  • Workup: Wash with water (

    
     mL), 1N HCl (
    
    
    
    mL), and brine. Dry over
    
    
    and concentrate.
  • Yield: Typically 85–95% of a solid. Use directly in Step 2.

Step 2: Microwave-Assisted Coupling (The Core Protocol)

This protocol describes the synthesis of the final target N-(3-methoxyphenyl)-2-(phenylamino)acetamide.

Reaction Stoichiometry:

  • Intermediate (from Step 1): 1.0 equiv.[2]

  • Aniline: 1.2 equiv. (Slight excess ensures complete consumption of the electrophile).

  • Base (

    
    ): 1.5 equiv.
    
  • Catalyst (KI): 10 mol%.

Procedure:

  • In a 10 mL microwave vial, add

    
    -(3-methoxyphenyl)-2-chloroacetamide  (1.0 mmol, ~200 mg).
    
  • Add Aniline (1.2 mmol, ~110 mg).

  • Add

    
      (1.5 mmol, ~207 mg) and KI  (0.1 mmol, 16 mg).
    
  • Add solvent: Ethanol (3 mL). Note: Ethanol is a strong microwave absorber (high tan

    
    ).
    
  • Seal the vial and place it in the microwave cavity.

  • Irradiation Parameters:

    • Mode: Dynamic/Standard

    • Temperature: 110°C

    • Hold Time: 15 minutes

    • Max Pressure: 250 psi

    • Power: Max 150W (System will modulate to maintain temp).

  • Cooling: Use compressed air cooling to drop temperature to <50°C.

Workup & Purification[3][4]
  • Pour the reaction mixture into ice-cold water (20 mL).

  • The product often precipitates as a solid. Filter and wash with cold water.[3][4]

  • Recrystallization: If necessary, recrystallize from hot Ethanol/Water (8:2) to remove any trace oxidative impurities or unreacted aniline.

Results & Validation

Reaction Optimization Data

The following table summarizes the optimization process comparing conventional heating to microwave irradiation.

EntryMethodSolventCatalystTemp/TimeYield (%)Notes
1ConventionalEthanolNoneReflux / 6 h65%Incomplete conversion
2ConventionalToluene

Reflux / 12 h72%Darkening (oxidation)
3MicrowaveEthanolNone110°C / 15 min82%Clean profile
4 Microwave Ethanol KI (10%) 110°C / 10 min 94% Optimal Condition
5MicrowaveWater

120°C / 10 min88%Green method, harder workup
Characterization (Expected)
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 118–120°C.

  • IR (

    
    ):  3350 (NH str), 1660 (C=O amide), 1600 (Ar C=C).
    
  • 
    H NMR (DMSO-
    
    
    
    ):
    
    
    10.1 (s, 1H, NH-CO), 7.3-6.6 (m, aromatic protons), 5.8 (t, 1H, NH-amine), 3.9 (d, 2H,
    
    
    ), 3.7 (s, 3H,
    
    
    ).

Workflow Visualization

The following diagram illustrates the integrated synthetic pathway, highlighting the specific microwave enhancement point and the catalytic cycle.

G cluster_mech In-Situ Finkelstein Catalysis start 3-Methoxyaniline + Chloroacetyl Chloride inter Intermediate: N-(3-methoxyphenyl)- 2-chloroacetamide start->inter Step 1: 0°C -> RT (Conventional) mw_step Microwave Irradiation 110°C, 15 min, EtOH inter->mw_step Dissolve reagents Add: Aniline + K2CO3 + KI (Catalyst) reagents->mw_step product Target Product: N-(3-methoxyphenyl)- 2-(phenylamino)acetamide mw_step->product Step 2: Nucleophilic Subst. cl_inter Cl-Acetamide i_inter I-Acetamide (Highly Reactive) cl_inter->i_inter KI displaces Cl i_inter->product Aniline Attack (Fast)

Figure 1: Integrated synthetic workflow showing the conventional acylation followed by the microwave-accelerated, iodide-catalyzed amination step.

Troubleshooting & Expert Tips

  • Dimerization Risk:

    • Issue: The product contains a secondary amine which is still nucleophilic and can react with another molecule of the chloro-intermediate to form a "dimer" (dialkylated tertiary amine).

    • Solution: Ensure Aniline is in excess (1.2–1.5 eq) relative to the chloride. The high concentration of aniline combined with the rapid microwave heating kinetics favors mono-alkylation over the slower second alkylation.

  • Thermal Runaway:

    • Issue: Ethanol heats very rapidly in a microwave field.

    • Solution: Use a "ramp time" of 2 minutes to reach 110°C rather than maximum power instantly. Ensure the magnetic stirrer is active (high speed) to prevent hot spots.

  • Coloration:

    • Issue: Anilines oxidize easily, turning the reaction dark brown.

    • Solution: Purge the microwave vial with Nitrogen or Argon before sealing. Add a pinch of sodium metabisulfite during workup if the product is colored.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Perreux, L., & Loupy, A. (2001). A Tentative Rationalization of Microwave Effects in Organic Synthesis According to the Reaction Medium and Mechanistic Considerations. Tetrahedron, 57(45), 9199–9223. [Link]

  • Nunes, R. C., et al. (2016). Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation. Journal of the Brazilian Chemical Society, 27(10). (Describes analogous synthesis of propacetamol via chloroacetamide). [Link]

  • Alzimami, K., et al. (2021).[5] Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine Acetamides. Molecules, 26(3), 666. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of N-(3-methoxyphenyl)-2-(phenylamino)acetamide in aqueous buffers

Welcome to the Technical Support Center Your Guide: Dr. Aris Thorne, Senior Application Scientist Expertise: Small Molecule Formulation & Assay Development[1][2][3] You are likely accessing this guide because you have en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Expertise: Small Molecule Formulation & Assay Development[1][2][3]

You are likely accessing this guide because you have encountered precipitation when diluting N-(3-methoxyphenyl)-2-(phenylamino)acetamide (henceforth referred to as Compound A ) into aqueous buffers. This is a common challenge with anilinyl-acetamide derivatives, which often exhibit "brick-dust" behavior—high crystallinity and low aqueous solubility at neutral pH.[1][2][3][4]

This guide moves beyond generic advice. We will deconstruct the molecule's physicochemical limitations and provide a validated decision tree to stabilize your compound in solution for biological assays.

Part 1: The Physicochemical "Why" (Root Cause Analysis)

To solve the solubility issue, we must first understand the molecule's resistance to water.[2]

Q: Why does this compound precipitate immediately in PBS (pH 7.4)?

A: The precipitation is driven by two factors: Lipophilicity and Ionization State .[1][2][3]

  • Structural Hydrophobicity:

    • Core: The molecule contains two aromatic rings (a phenyl group and a 3-methoxyphenyl group) linked by a short acetamide chain.[1][2][3][4]

    • LogP (Estimated): ~2.5 – 3.[1][2][3]2. This indicates a strong preference for organic solvents over water.[1][2][3]

    • Lattice Energy: The amide bond facilitates strong intermolecular hydrogen bonding, creating a stable crystal lattice that requires significant energy to break (high melting point).[1][2][3]

  • Ionization (The "Aniline Trap"):

    • The nitrogen atom in the phenylamino group is an aniline derivative.[1][2][3]

    • pKa: Anilinyl nitrogens typically have a pKa of 3.5 – 4.6 .[1][2][3]

    • At pH 7.4: The molecule is effectively neutral (uncharged).[1][2][3] Neutral species are the least soluble form.[1][2][3]

    • At pH < 4.0: The amine protonates, becoming cationic, which drastically improves solubility.[1]

Key Takeaway: In standard physiological buffers (pH 7.4), you are fighting against the molecule's natural neutral state.[1][2][3] You cannot rely on pH alone; you must use co-solvents or surfactants.[1][2][3]

Part 2: Formulation Strategy & Decision Tree

Do not guess your formulation. Use this logic flow to select the correct solvent system based on your assay tolerance.

SolubilityStrategy cluster_tips Critical Checkpoints Start Start: Define Assay Tolerance DMSO_Tol Is >1% DMSO tolerated? Start->DMSO_Tol High_Conc Target Conc > 50 µM? DMSO_Tol->High_Conc Yes Surfactant Protocol C: Micellar System (DMSO/Tween-80) DMSO_Tol->Surfactant No (Sensitive Cells) Standard Protocol A: Standard Co-solvent (DMSO/Buffer) High_Conc->Standard No (< 10 µM) Enhanced Protocol B: Ternary System (DMSO/PEG-400/Buffer) High_Conc->Enhanced Yes (Risk of Crash) Tip1 Always vortex immediately after addition

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

Part 3: Validated Protocols

Protocol A: The "Standard Spike" (For concentrations < 10 µM)

Best for: High-throughput screening, enzymatic assays.[1][4]

  • Stock Preparation: Dissolve solid compound in 100% anhydrous DMSO to create a 10 mM stock solution.

    • Tip: Sonicate for 5 minutes at 40°C to ensure complete dissolution. Visual clarity is mandatory.[1][2][3]

  • Intermediate Dilution (The "Step-Down"):

    • Do NOT add 10 mM stock directly to the buffer.[1][2][3] The high concentration gradient causes immediate "crashing" (micro-precipitation).[1][2]

    • Prepare a 100x working stock in DMSO. (e.g., if final is 10 µM, make a 1 mM DMSO stock).[1][3]

  • Final Dilution:

    • Pipette the buffer into the tube first.[1][2][3]

    • Place the pipette tip submerged in the buffer.[1][2][3]

    • Eject the DMSO stock rapidly while vortexing the tube.[1][2][3]

    • Target DMSO: 0.1% - 1.0% (v/v).

Protocol B: The "Ternary System" (For concentrations 10–100 µM)

Best for: Animal dosing (IP/IV) or robust cellular assays. Why:[1][3] PEG-400 acts as a "bridge" solvent, reducing the polarity gap between DMSO and water.[1][2][3][4]

ComponentFunctionVolume Fraction
DMSO Stock Solubilizer5%
PEG-400 Co-solvent / Stabilizer40%
Water / Saline Bulk Vehicle55%

Procedure:

  • Dissolve compound in DMSO (5% of final volume).[1][2][3]

  • Add PEG-400 (40% of final volume) to the DMSO solution and vortex. The solution should remain clear.

  • Slowly add warm (37°C) Water/Saline (55% of final volume) dropwise while vortexing.

Protocol C: The "Micellar Trap" (For Sensitive Cells)

Best for: Long-term cell culture where DMSO toxicity is a concern. Why:[1][2][3][4][5] Tween 80 forms micelles that encapsulate the hydrophobic drug, preventing precipitation even at low DMSO levels.[1][2]

  • Stock: Prepare 10 mM stock in DMSO.

  • Surfactant Mix: Prepare a 5% Tween 80 solution in PBS.

  • Dilution: Spike the DMSO stock into the 5% Tween 80/PBS solution.

  • Final Step: Dilute this mix further into cell media. The final Tween 80 concentration should be < 0.1% to avoid cell lysis.[1][2][3]

Part 4: Troubleshooting FAQ

Q: I see a fine white precipitate after 2 hours. What happened? A: This is "Ostwald Ripening." Small, invisible crystals formed initially and grew over time.[2][3]

  • Fix: Switch to Protocol B . The PEG-400 increases the viscosity and changes the dielectric constant, inhibiting crystal growth.[1]

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, potentially changing the concentration during the assay.[2] DMSO is preferred for stability.[1][2][3][4] If you must use Ethanol, keep the final concentration < 0.5% to avoid volatility issues.[1][2]

Q: Will acidifying the buffer help? A: Yes, significantly.[1][2][3] If your assay permits, adjust the buffer pH to 4.0 - 5.0 . The aniline nitrogen will protonate, increasing aqueous solubility by 10-100 fold.[1][2][3][4]

  • Warning: Ensure your protein target or cells can tolerate acidic conditions.[1][2][3]

Q: How do I store the stock solution? A: Store 10 mM DMSO stocks at -20°C .

  • Critical: This compound contains an amide and a secondary amine.[1][2][3] Avoid repeated freeze-thaw cycles which can introduce moisture and promote hydrolysis.[1][2][4] Aliquot into single-use vials.

Part 5: Data Summary Table

ParameterValue / CharacteristicImplication for Solubility
Molecular Weight 256.3 g/mol Small molecule, diffusion is fast.[1][2][3][4]
Calculated LogP ~2.5 – 3.2Lipophilic; requires organic co-solvent.[1][2][3]
pKa (Basic) ~4.0 (Aniline-like)Neutral at pH 7.4; Soluble at pH < 4.[1][2][3][4]
H-Bond Donors 2 (Amide NH, Aniline NH)High crystal lattice energy (hard to dissolve).[1][2][3]
Rec. Stock Conc. 10 – 20 mM (DMSO)Standard stock concentration.[1][2][3]
Max Aqueous Conc. < 10 µM (pH 7.4, no additives)High Risk Zone for precipitation.[1][2][3]

References

  • Compound Identification: Enamine. N-(3-methoxyphenyl)-2-(phenylamino)acetamide. CAS 1021084-95-6.[1][2][3][4] Available at: (Accessed Feb 2026).[1][2][3]

  • Solubility of Acetamides: Solubility of Acetamide, Propionamide, and Butyramide in Water. ResearchGate. Available at: (Accessed Feb 2026).[1][2][3]

  • General Solubility Principles: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3][5] Advanced Drug Delivery Reviews, 2001.[1][2][3]

  • Structure-Property Data: PubChem. Acetamide, N-(3-methoxyphenyl)-.[1][2][3][4][6][7] CID 11494.[1][2][3] Available at: (Accessed Feb 2026).[1][2][3]

  • Formulation Strategies: Teva API.[1][2][3][8] Solving solubility issues in modern APIs. Available at: (Accessed Feb 2026).[1][2][3]

Sources

Optimization

Technical Support Center: Stability Protocol for N-(3-methoxyphenyl)-2-(phenylamino)acetamide

Introduction Welcome to the technical support hub for N-(3-methoxyphenyl)-2-(phenylamino)acetamide . This guide addresses the specific stability challenges associated with this pharmacophore.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for N-(3-methoxyphenyl)-2-(phenylamino)acetamide . This guide addresses the specific stability challenges associated with this pharmacophore. As a researcher, you are likely encountering two primary failure modes: oxidative discoloration (turning pink/brown) and precipitation (crashing out of aqueous media).

This acetamide derivative contains a secondary aromatic amine (the phenylamino group) and an electron-rich anisole ring . While the amide backbone provides hydrolytic resistance, the amine is highly susceptible to radical-mediated oxidation and photodegradation.

This guide provides self-validating protocols to maintain compound integrity during in vitro assays and formulation development.

Module 1: Chemical Stability (Oxidation & Photolysis)

The Problem: The solution turns pink, red, or brown within hours. The Cause: The secondary amine (-NH-Ph) undergoes auto-oxidation to form radical cations, which dimerize or oxidize further into colored p-benzoquinone imines . This is accelerated by light and trace metal ions.

Mechanism of Degradation[1][2][3]

The following pathway illustrates the oxidative cascade responsible for the color change.

OxidationPathway Compound Parent Compound (Colorless) Radical N-Centered Radical Cation Compound->Radical UV Light / O2 Dimer Hydrazobenzene Intermediate Radical->Dimer Dimerization Quinone p-Benzoquinone Imine (Pink/Brown Chromophore) Dimer->Quinone Further Oxidation

Figure 1: Oxidative degradation pathway of the phenylamino moiety leading to colored impurities.

Stabilization Protocol: The "De-Ox" Workflow

Objective: Prevent the formation of the N-centered radical.

Step 1: Solvent Degassing (Mandatory) Dissolved oxygen is the primary reactant. Do not skip this step.

  • Place your buffer or solvent in a vacuum flask.

  • Sonicate under vacuum for 15 minutes.

  • Sparge with high-purity Argon or Nitrogen gas for 5 minutes immediately before adding the compound.

Step 2: Antioxidant Spiking If the assay tolerates it, add a sacrificial antioxidant.

  • Reagent: Sodium Metabisulfite (

    
    ) or Ascorbic Acid.
    
  • Concentration: 0.1% w/v (approx. 5-10 mM).

  • Logic: These agents have a lower oxidation potential than the phenylamino group, scavenging free radicals before they attack the drug.

Step 3: Light Protection

  • Use amber borosilicate glassware.

  • Wrap clear vessels in aluminum foil immediately after preparation.

  • Reason: The aniline moiety absorbs UV light, generating the initial radical cation via electron transfer.

Module 2: Physical Stability (Solubility)

The Problem: The compound precipitates (crashes out) upon dilution into aqueous media. The Cause: The molecule possesses two aromatic rings, driving high lipophilicity (LogP estimated > 2.5). The amide bond is not polar enough to solvate the hydrophobic wings in pure water.

Solubility Enhancement Strategy

Do not use pure water or simple saline. Use the following co-solvent systems based on your application.

ApplicationRecommended Vehicle SystemMechanism of Action
In Vitro Screening DMSO (Stock) diluted into PBS + 0.5% Tween 80 DMSO solvates; Surfactant (Tween) prevents aggregation.
Animal Dosing (IV/IP) 10% Ethanol + 40% PEG 400 + 50% Water Cosolvency reduces the dielectric constant, favoring the drug.
High Stability Stock 20% w/v HP-β-Cyclodextrin in waterInclusion complexation shields hydrophobic rings.

Protocol: Cyclodextrin Complexation (Gold Standard) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is superior to surfactants because it stabilizes the amine against oxidation while solubilizing it.

  • Prepare a 20% (w/v) HP-β-CD solution in phosphate buffer (pH 6.0).

  • Add the compound to this vehicle.

  • Sonicate for 30 minutes at ambient temperature.

  • Filter through a 0.22 µm PVDF filter.

  • Result: A clear, stable solution resistant to precipitation for >7 days.

Module 3: Hydrolytic Stability (pH Control)

The Problem: Loss of potency over long-term storage (weeks/months). The Cause: Hydrolysis of the acetamide bond. While generally stable, it is catalyzed by extreme pH.

pH-Rate Profile Optimization
  • Acidic pH (< 4): The secondary amine protonates (

    
     for diphenylamine types), which protects against oxidation but accelerates amide hydrolysis.
    
  • Alkaline pH (> 8): Rapid base-catalyzed hydrolysis of the amide; rapid oxidation of the free amine.

  • Optimal Window: pH 5.5 – 6.5 .

Buffer Recommendation: Use 10 mM Citrate-Phosphate Buffer (pH 6.0) . This range minimizes both acid- and base-catalyzed hydrolysis while keeping the amine partially protonated to retard oxidation.

Troubleshooting Decision Tree

Use this logic flow to diagnose stability failures in your current experiment.

Troubleshooting Start Identify Issue Color Solution turned Pink/Brown? Start->Color Precip Visible Particles or Turbidity? Start->Precip Oxidation Diagnosis: Oxidation Action: Add Bisulfite, Degas Solvents Color->Oxidation Yes CheckLight Check pH (Is it > 8?) Color->CheckLight No Solubility Diagnosis: Aggregation Action: Add 20% HP-beta-CD or Increase PEG400 Precip->Solubility Yes Hydrolysis Diagnosis: Base Hydrolysis Action: Adjust to pH 6.0 CheckLight->Hydrolysis Yes

Figure 2: Diagnostic workflow for identifying the root cause of instability.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave solutions of this compound? A: No. Autoclaving (121°C, 15 psi) will cause significant hydrolysis of the acetamide bond and likely oxidize the amine due to thermal stress.

  • Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.

Q2: Why does my DMSO stock solution turn dark after a week? A: DMSO is hygroscopic and can contain trace peroxides. The presence of water and peroxides accelerates the oxidation of the phenylamino group.

  • Fix: Store DMSO stocks at -20°C, use anhydrous DMSO, and store in single-use aliquots to avoid freeze-thaw cycles.

Q3: The compound is stable in buffer but degrades in cell culture media (DMEM/RPMI). Why? A: Cell culture media contains Riboflavin (Vitamin B2) and transition metals (Iron/Copper), which act as photosensitizers and oxidation catalysts.

  • Fix: Minimize light exposure during incubation. If possible, refresh media more frequently (every 12-24 hours) to prevent accumulation of toxic quinone byproducts.

References

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer. (Provides foundational kinetics for amide hydrolysis and oxidation mechanisms).

  • Canle, L. M., et al. (2005). "On the mechanism of TiO2-photocatalyzed degradation of aniline derivatives." Journal of Photochemistry and Photobiology A: Chemistry. (Details the radical oxidation pathway of aniline derivatives).

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. (Validates the use of HP-β-CD for stabilizing lipophilic amines).

  • Gupta, D., et al. (2024). "Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives." Indian Journal of Pharmaceutical Education and Research. (Provides synthesis and structural context for this specific pharmacophore).

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of Phenylamino Acetamides

Executive Summary Phenylamino acetamides (PAAs) represent a critical structural motif in medicinal chemistry, serving as the scaffold for widely used local anesthetics (e.g., Lidocaine, Prilocaine) and anti-arrhythmic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylamino acetamides (PAAs) represent a critical structural motif in medicinal chemistry, serving as the scaffold for widely used local anesthetics (e.g., Lidocaine, Prilocaine) and anti-arrhythmic agents. Their analysis in biological matrices is pivotal for pharmacokinetic (PK) profiling and impurity detection.

This guide provides an advanced comparison of fragmentation behaviors for PAAs, specifically contrasting Collision-Induced Dissociation (CID) with Higher-energy Collisional Dissociation (HCD) . It further delineates the mechanistic differences between positive and negative ionization modes, offering a robust framework for distinguishing these compounds from isobaric interferences in drug development pipelines.

Part 1: Structural Context & Ionization Modalities[1]

The PAA core structure consists of a phenyl ring attached to an amide nitrogen, which is linked to an acetamide backbone terminating in a secondary or tertiary amine.

General Structure: Ar-NH-C(=O)-CH2-NR2

Ionization Performance Comparison

The choice of ionization method dictates the precursor ion stability and subsequent fragmentation richness.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Dominant Ion

(Even-electron)

and

(Mixed species)
Suitability High. The terminal amine (pKa ~8-9) is easily protonated.Medium. Preferred for less polar, neutral analogs.
In-Source Frag. Low (Soft ionization).Moderate to High (Thermal degradation possible).
Key Application PK Studies, Metabolite ID.Degradant analysis, neutral impurities.[1][2]

Expert Insight: For trace-level quantification of PAAs, ESI in positive mode is the industry standard due to the high proton affinity of the side-chain nitrogen. However, APCI should be validated as an alternative if matrix suppression (e.g., phospholipids in plasma) compromises ESI sensitivity.

Part 2: Mechanistic Fragmentation Pathways (Positive Mode)

Understanding the specific bond cleavages is essential for building Selected Reaction Monitoring (SRM) methods. The fragmentation of protonated PAAs (


) typically follows two divergent pathways driven by charge remote fragmentation and charge-proximal inductive effects.
Pathway A: Amide Bond Cleavage (The "Aniline" Route)

This pathway involves the cleavage of the amide


 bond.
  • Mechanism: Protonation often migrates between the amide oxygen and the terminal amine.

  • Product: Formation of the acylium ion or the protonated aniline species depending on proton affinity.

  • Diagnostic Ion: The substituted aniline moiety (e.g., 2,6-dimethylaniline at m/z 121 for Lidocaine).

Pathway B: Side-Chain Cleavage (The "Immonium" Route)

This is often the dominant pathway in ESI-MS/MS.

  • Mechanism: Inductive cleavage adjacent to the terminal amine.

  • Product: An immonium ion formed from the amine tail.

  • Diagnostic Ion: Low mass fragments (e.g., diethylamine-related ion at m/z 86).

Visualization: Fragmentation Pathway of a Model PAA (Lidocaine)

The following diagram illustrates the competitive fragmentation pathways for Lidocaine (a representative PAA), highlighting the critical m/z transitions used for confirmation.

LidocaineFragmentation Precursor Precursor [M+H]+ m/z 235 AmideCleavage Amide Bond Cleavage Precursor->AmideCleavage CID/HCD SideChainCleavage Side Chain Loss Precursor->SideChainCleavage CID/HCD AnilineIon Dimethylaniline Ion m/z 121 AmideCleavage->AnilineIon - C4H8NO (Side chain) Tropylium Tropylium Derivative m/z 105/106 AnilineIon->Tropylium - NH3 / Rearrangement ImmoniumIon Diethylamino Ion (Base Peak) m/z 86 SideChainCleavage->ImmoniumIon - Ar-NH-CO Deethylated 2級 Amine Fragment m/z 58 ImmoniumIon->Deethylated - C2H4 (McLafferty-like)

Figure 1: Competitive fragmentation pathways of Lidocaine (Model PAA) under ESI-MS/MS conditions. The m/z 86 ion is typically the quantifier, while m/z 121 serves as the qualifier.

Part 3: Performance Comparison (CID vs. HCD)

In modern drug development, researchers often choose between Triple Quadrupole (using Resonance CID) and Orbitrap/Q-TOF (using Beam-type CID/HCD).

Comparative Analysis Table
ParameterResonance CID (Ion Trap/Tri-Quad)HCD (Orbitrap/Q-TOF)
Energy Regime Low energy, multiple collisions.Higher energy, single/few collisions.
Fragment Nature Sequential. Tends to show intermediate losses (e.g., water loss, then amide cleavage).Direct. Accesses higher energy channels immediately.
Low Mass Cutoff Yes. "1/3 Rule" often hides low m/z diagnostic ions (like m/z 58 or 86).No. Full mass range detection allows observation of small immonium ions.
PAA Specificity Excellent for preserving the molecular ion of the aniline fragment.Superior for generating the immonium reporter ions (critical for side-chain ID).

Recommendation:

  • Use CID (Triple Quad) for quantitative assays (SRM) where sensitivity is paramount and the transition m/z 235 -> 86 is monitored.

  • Use HCD (HRMS) for structural elucidation of metabolites, as the lack of low-mass cutoff allows detection of small alkyl-amine fragments that identify metabolic dealkylation.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation data, the following protocol includes a "System Suitability" step that acts as a self-check.

Workflow: LC-MS/MS Characterization of PAAs

Workflow SamplePrep Sample Preparation (Protein Precip.) LC LC Separation (C18, High pH) SamplePrep->LC ESI ESI Source (+4.5 kV) LC->ESI MS1 Full Scan MS1 (Precursor Selection) ESI->MS1 Frag Fragmentation (Stepped NCE 20-40%) MS1->Frag Data Spectral Library Matching Frag->Data

Figure 2: Optimized LC-MS/MS workflow for PAA characterization.

Step-by-Step Methodology
  • Chromatographic Setup:

    • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Use High pH (0.1% Ammonium Hydroxide or Bicarbonate) rather than Formic Acid.

    • Why? PAAs are basic. High pH keeps them neutral on the column, improving retention and peak shape, while ESI still effectively protonates them in the source.

  • System Suitability (The Self-Check):

    • Inject a standard of Lidocaine (or specific analyte) at 100 ng/mL.

    • Criteria: The ratio of the quantifier ion (m/z 86) to the qualifier ion (m/z 121) must be consistent (e.g., within ±15% of established library). If the ratio shifts, your collision energy (CE) is drifting.

  • MS Acquisition:

    • Operate in Positive ESI .

    • Stepped Collision Energy: Apply normalized collision energies (NCE) of 20, 35, and 50. This ensures you capture both the labile amide cleavage (low energy) and the stable phenyl ring fragmentation (high energy) in a single spectrum.

Part 5: Diagnostic Ion Reference Table

Use this table to interpret spectra of unknown PAAs.

m/z FragmentOriginStructural Inference
[M+H]+ Molecular IonParent mass (Even mass number = odd nitrogens).
86.1 Side ChainDiethylamino group (

). Characteristic of Lidocaine-like tails.
58.0 Side ChainMonoethylamino/Dimethylamino group. Indicates dealkylation.
77.0 Phenyl RingUnsubstituted phenyl cation (

).
91.0 TropyliumBenzyl-like fragment (

). Indicates methyl-substitution on ring.
105/121 Aniline CoreSubstituted aniline cation. Confirms the aromatic substitution pattern.
44.0 BackboneLoss of

(Ethylene oxide equivalent) - rare but possible in rearrangements.

References

  • Ichou, F., et al. (2014).[3] "A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry.

  • Jedrzejewski, M., & Jedziniak, P. (2020). "Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Lidocaine Mass Spectrum." NIST Chemistry WebBook.

  • Thermo Fisher Scientific. "CID vs HCD Fragmentation Mechanisms in Orbitrap Mass Spectrometry." Planet Orbitrap Technical Notes.

Sources

Comparative

Elemental Analysis and Purity Confirmation: A Modern Comparative Guide

Executive Summary: The Shift from Combustion to Quantum For decades, the "Gold Standard" for confirming the purity of a target compound was rigid: Elemental Analysis (EA) results had to fall within of theoretical values....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Combustion to Quantum

For decades, the "Gold Standard" for confirming the purity of a target compound was rigid: Elemental Analysis (EA) results had to fall within


 of theoretical values. While this method remains a robust confirmation of bulk elemental composition, it suffers from significant blind spots—specifically regarding non-combustible impurities and the requirement for destructive testing of precious late-stage intermediates.

In modern drug development, the landscape has shifted toward Orthogonal Purity Assessment . Regulatory bodies (ICH) and top-tier journals (J. Med. Chem., RSC Med.[1] Chem.) now accept and often prefer Quantitative NMR (qNMR) combined with HPLC as a superior alternative to traditional combustion analysis. This guide objectively compares these methodologies and provides a validated workflow for implementing qNMR as your primary purity assay.

Comparative Analysis: The "Gold Standard" vs. Modern Alternatives

To make an informed decision, we must analyze the data fidelity, sample requirements, and limitations of the three primary methodologies.

Table 1: Purity Confirmation Methodologies Comparison
FeatureElemental Analysis (CHNS/O) Quantitative NMR (qNMR) HPLC-UV/ELSD HRMS
Principle Combustion

Gas Chromatography
Nuclear Spin Resonance IntegrationChromatographic SeparationIonization & Time-of-Flight
Data Type Absolute (Weight %)Absolute (Weight %)Relative (Area %)Qualitative (Formula ID)
Sample Fate Destructive Non-Destructive (Recoverable)Non-DestructiveDestructive
Blind Spots Non-combustibles (Inorganic salts), high MW errorsParamagnetic impurities, overlapping peaksUV-inactive impurities, response factor variancePurity cannot be quantified (ionization bias)
Precision

(Standard)

(User dependent)
High Precision, Low AccuracyHigh Precision (Mass), Low Quant
Solvent Detection Indirect (requires calculation)Direct & Quantitative Invisible (elutes in void)Invisible
Expert Insight: The "95% HPLC" Trap

Relying solely on HPLC Area % is the most common error in early-stage development.

  • The Trap: A compound shows 99% purity by HPLC-UV (254 nm).

  • The Reality: The sample contains 15% inorganic salts (invisible to UV) and 5% trapped solvent.

  • The Consequence: Biological assays will have a 20% error in potency calculation.

  • The Solution: An absolute method (EA or qNMR) is required to establish the "Assay" (active content) vs. "Purity" (chromatographic homogeneity).

Decision Logic: Selecting the Right Validation System

Not every compound requires the same rigor. Use this decision matrix to optimize resource allocation.

MethodSelection Start Target Compound Isolated HPLC HPLC-UV/MS (Relative Purity) Start->HPLC Step 1 SampleAmt Sample Amount Available? FinalStep Is this a Final Candidate / Publication Target? SampleAmt->FinalStep > 10 mg qNMR qNMR (Absolute Purity) SampleAmt->qNMR < 5 mg (Precious) FinalStep->HPLC No (Screening only) FinalStep->qNMR Yes (Modern Std) EA Combustion Analysis (EA) FinalStep->EA Yes (Traditional/Legacy) HPLC->SampleAmt If >95% Area Result Validated Purity qNMR->Result Mass Balance Confirmation EA->Result Elemental Confirmation

Caption: Figure 1. Decision Matrix for Purity Validation. Note that qNMR is prioritized for precious samples due to non-destructive recovery.

The Protocol: Quantitative NMR (qNMR) Validation

qNMR is an absolute primary method. It does not require a reference standard of the analyte itself, but rather a highly pure Internal Standard (IS).

Phase A: Internal Standard Selection

The IS must meet three criteria:

  • Non-overlapping signals: Must resonate in a "silent" region of your analyte's spectrum.[2]

  • High Purity: Must be a Certified Reference Material (CRM) or TraceSure® grade.

  • Solubility: Must dissolve completely in the same deuterated solvent.[3][4]

Recommended Standards:

  • Maleic Acid:[3] (Singlet ~6.3 ppm) - Good for aqueous/polar solvents.

  • TCNB (1,2,4,5-Tetrachloro-3-nitrobenzene): (Singlet ~7.7 ppm) - Excellent for CDCl3.

  • Dimethyl sulfone:[3] (Singlet ~3.0 ppm) - Versatile.

Phase B: The Gravimetric Workflow (Critical Path)

Accuracy in qNMR is defined by the balance, not the magnet.

  • Weighing:

    • Use a microbalance (readability 0.001 mg or better).[4]

    • Weigh approx. 10–20 mg of Analyte (

      
      ) directly into the vial.
      
    • Weigh approx. 5–10 mg of Internal Standard (

      
      ) into the same vial.
      
    • Note: Target a 1:1 molar ratio of protons being integrated if possible.

  • Dissolution:

    • Add deuterated solvent (e.g., DMSO-

      
      , CDCl
      
      
      
      ).
    • Vortex until absolutely clear . Any suspension invalidates the result.

  • Acquisition Parameters (The "q" in qNMR):

    • Pulse Angle:

      
       pulse.
      
    • Relaxation Delay (D1): Must be

      
       (Longitudinal Relaxation Time) of the slowest relaxing nucleus.
      
      • Standard: Set D1 = 30–60 seconds to be safe.

    • Scans (NS): 16–64 scans (High S/N ratio > 250:1 is required).

    • Spectral Width: Ensure no signal cutoff.

Phase C: Data Processing & Calculation
  • Phase and baseline correct the spectrum manually (automatic routines often fail at the base).

  • Integrate the Internal Standard peak (set to defined value based on protons).

  • Integrate the Analyte peak(s).[3][4]

Calculation Formula:



Where:

  • 
    : Purity (%)[1][5][6][7][8][9][10]
    
  • 
    : Integral Area
    
  • 
    : Number of Protons (e.g., 3H, 1H)
    
  • 
    : Molecular Weight
    
  • 
    : Weight (mg)
    

Experimental Workflow: qNMR vs. EA

The following diagram illustrates the technical causality required for a valid qNMR experiment compared to the "Black Box" nature of EA.

ExperimentalWorkflow cluster_qNMR qNMR Workflow (Transparent) cluster_EA EA Workflow (Black Box) Weigh Precision Weighing (Analyte + IS) Dissolve Homogeneous Solution Weigh->Dissolve T1_Check T1 Relaxation Check (D1 > 5*T1) Dissolve->T1_Check Acquire Acquisition (High S/N) T1_Check->Acquire Integrate Integration & Calculation Acquire->Integrate Dry Aggressive Drying (Remove Solvents) Combust Combustion (900°C) Dry->Combust Detect Gas Detection (CO2, H2O, N2) Combust->Detect

Caption: Figure 2. qNMR allows user intervention at the T1 and Integration stages, whereas EA relies entirely on sample prep (drying).

Case Study: The "Hygroscopic Salt" Problem

Scenario: A researcher synthesizes a hydrochloride salt of a drug candidate.

  • Theoretical Formula:

    
    
    
  • HPLC Purity: 99.2%

Method A: Elemental Analysis Results

  • Carbon: Found 60.1% (Calc: 63.2%)

    
    Fail  (Difference > 0.4%)
    
  • Diagnosis: The sample likely holds water or solvent, but EA cannot quantify what is causing the deviation, only that it exists.

Method B: qNMR Results

  • Spectrum shows sharp peaks for the drug.

  • Diagnostic peaks for Diethyl Ether (solvent) and Water are visible.

  • Calculation:

    • Drug Content: 94.5%

    • Water Content: 3.5%

    • Ether Content: 1.2%

    • Total Mass Balance: 99.2%

References

  • International Conference on Harmonisation (ICH). "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances." European Medicines Agency. [Link][11]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012, 35, 5-26. [Link]

Sources

Validation

Comparative study of 3-methoxyphenyl vs 4-methoxyphenyl acetamide derivatives

Introduction: The Subtle Power of Positional Isomerism in Drug Discovery In the landscape of medicinal chemistry, the acetamide scaffold is a cornerstone, featured in a vast array of biologically active compounds. Its sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Positional Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the acetamide scaffold is a cornerstone, featured in a vast array of biologically active compounds. Its synthetic accessibility and ability to form crucial hydrogen bonds make it a privileged structure in drug design. However, the true potential of this scaffold is often unlocked through the strategic substitution of the N-phenyl ring. A classic case study in structure-activity relationships (SAR) is the comparison of positional isomers, where a simple shift in a substituent's location can profoundly alter a molecule's physicochemical properties and pharmacological profile.

This guide provides an in-depth comparative analysis of two such isomers: N-(3-methoxyphenyl)acetamide and N-(4-methoxyphenyl)acetamide. While identical in molecular formula and weight, the placement of the methoxy group—at the meta versus the para position—creates distinct electronic and steric environments. We will explore how this seemingly minor structural change influences their synthesis, crystal packing, spectroscopic signatures, and ultimately, their biological potential. This analysis serves as a practical guide for researchers, illustrating the critical importance of isomeric considerations in the rational design of novel therapeutic agents. Acetamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant effects[1].

I. Synthesis and Spectroscopic Characterization: A Tale of Two Isomers

The synthesis of both N-(3-methoxyphenyl)acetamide and N-(4-methoxyphenyl)acetamide is straightforward, typically achieved via the N-acetylation of the corresponding anisidine precursor. This reaction provides a reliable and efficient route to both target molecules, allowing for a direct comparison of their properties from a common synthetic origin.

Experimental Protocol: General Synthesis of Methoxyphenyl Acetamides

Objective: To synthesize N-(methoxyphenyl)acetamide by acetylation of the corresponding methoxyaniline (anisidine).

Materials:

  • 3-Methoxyaniline (m-anisidine) or 4-Methoxyaniline (p-anisidine)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Acetate

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 0.1 mol of the chosen anisidine isomer (3-methoxyaniline or 4-methoxyaniline) in 50 mL of glacial acetic acid.

  • Reagent Addition: To this solution, add 0.12 mol of acetic anhydride. The addition should be done cautiously while stirring.

  • Reaction: Gently heat the reaction mixture under reflux for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: After completion, cool the reaction mixture to room temperature and pour it slowly into 400 mL of ice-cold water with constant stirring.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.

  • Recrystallization: Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield pure crystalline N-(3-methoxyphenyl)acetamide or N-(4-methoxyphenyl)acetamide.

  • Characterization: Dry the purified crystals and characterize them using melting point analysis, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Anisidine in Acetic Acid B Add Acetic Anhydride A->B C Reflux for 2h B->C D Pour into Ice Water C->D E Vacuum Filtration D->E F Wash with Cold Water E->F G Recrystallize from Ethanol/Water F->G H Dry Crystals G->H I Characterize (NMR, IR, MP) H->I

Caption: General workflow for the synthesis and purification of methoxyphenyl acetamides.

Comparative Spectroscopic and Physical Data

The structural differences between the two isomers are clearly reflected in their physical properties and spectroscopic data. The melting point, a measure of the stability of the crystal lattice, often differs due to variations in intermolecular packing.

PropertyN-(3-methoxyphenyl)acetamideN-(4-methoxyphenyl)acetamide
Molecular Formula C₉H₁₁NO₂[2]C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [2]165.19 g/mol [3]
Melting Point (°C) 103–104[4]129–132[4][5]
Appearance White to light yellow powder/crystal[6]Brown/White solid[4]
¹H NMR (CDCl₃, δ ppm) 7.30 (br, 1H), 7.27 (s, 1H), 7.20 (t, 1H), 6.96 (d, 1H), 6.66 (d, 1H), 3.79 (s, 3H), 2.16 (s, 3H)[4]Data varies by source; representative signals for aromatic protons are typically between 6.8-7.5 ppm, with methoxy protons ~3.8 ppm and acetyl protons ~2.1 ppm.
¹³C NMR (CDCl₃, δ ppm) 168.4, 160.1, 139.1, 129.6, 111.9, 110.0, 105.6, 55.3, 24.7[4]Data varies by source; representative signals for carbonyl carbon ~168 ppm, aromatic carbons ~114-156 ppm, methoxy carbon ~55 ppm, and acetyl methyl ~24 ppm.
Key IR Bands (cm⁻¹) N-H stretch (~3300), C=O stretch (~1660), C-O stretch (~1240)N-H stretch (~3292), C=O stretch (~1660), C-O stretch (~1250)[7][8]

Expert Analysis: The higher melting point of the para isomer suggests a more stable and efficient crystal packing arrangement compared to the meta isomer. This can be attributed to greater molecular symmetry and potentially more effective intermolecular hydrogen bonding, a critical factor we will explore in the next section. Spectroscopic data confirms the presence of all functional groups, with subtle differences in the chemical shifts of aromatic protons and carbons reflecting the different electronic environments imposed by the methoxy group's position.

II. Structural Analysis: The Impact of Methoxy Group Position

The position of the methoxy substituent dictates the electronic distribution within the aromatic ring through a combination of inductive and resonance (mesomeric) effects. This, in turn, influences molecular conformation and intermolecular interactions.

Electronic Effects: Meta vs. Para

G p1 Strong electron-donating resonance effect (+R) p2 Increases electron density at ortho and para positions p3 Activates the ring towards electrophilic substitution p4 Influences N-H acidity and carbonyl bond polarity m1 Resonance effect does not extend to the meta position m2 Dominated by the weaker, electron-withdrawing inductive effect (-I) m3 Less activation of the ring compared to the para isomer m4 Different charge distribution on the aromatic ring

Caption: Electronic effects of the methoxy group in the para vs. meta position.

Expert Analysis: In the para isomer, the strong, electron-donating resonance effect of the methoxy group significantly increases electron density on the ring and at the amide nitrogen, potentially influencing its hydrogen bonding capability and reactivity. For the meta isomer, this resonance effect is absent at the point of substitution, and the weaker, electron-withdrawing inductive effect becomes more influential on the local electronic environment. This fundamental electronic difference is a primary driver of the variations in their properties.

Crystal Structure and Intermolecular Interactions

X-ray crystallography studies of N-(4-methoxyphenyl)acetamide and its derivatives reveal detailed insights into their solid-state conformation. In 2-chloro-N-(4-methoxyphenyl)acetamide, for instance, the acetamido group is twisted out of the plane of the phenyl ring.[7][8] The crystal structure is stabilized by a three-dimensional network of N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, as well as C—H⋯π interactions.[7][8]

For N-(4-methoxyphenyl)acetamide itself, the crystal system is orthorhombic with the space group Pbca.[9][10][11] This highly ordered and symmetric packing, facilitated by strong intermolecular N—H⋯O=C hydrogen bonds, contributes to its higher melting point. While detailed crystal structure data for the parent N-(3-methoxyphenyl)acetamide is less commonly reported, studies on its derivatives show that the crystal packing is also dominated by C—H⋯O bonding.[12][13] However, the lower symmetry of the meta isomer can lead to less efficient packing and weaker overall intermolecular forces, consistent with its lower melting point.

III. Comparative Biological Activity

The differences in electronic structure and molecular shape between the 3-methoxy and 4-methoxy isomers are expected to translate into different biological activities. While a direct head-to-head comparison in a single study is rare, we can synthesize findings from various reports on their derivatives to build a comparative profile.

Derivatives of N-(4-methoxyphenyl)acetamide have been investigated for a range of activities. For example, sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative, demonstrated high fungicidal activity against Fusarium oxysporum and antibacterial activity against Pectobacterium carotovorum.[14][15] Other studies have highlighted the anti-inflammatory and antioxidant potential of various acetamide derivatives, with the 4-methoxy substitution being a common feature in active compounds.[1][16][17]

While less data is available for the 3-methoxy isomer, its derivatives have also been synthesized and investigated in contexts like indole-based acetamides.[12][13] The different electronic profile of the meta isomer would present a distinct pharmacophore to biological targets. It is plausible that for certain receptors, the specific hydrogen bonding pattern and electrostatic potential of the 3-methoxy derivative could lead to higher binding affinity compared to its para counterpart, or vice-versa.

Experimental Protocol: In Vitro Antibacterial Susceptibility Test (Agar Well Diffusion)

Objective: To evaluate and compare the antibacterial activity of 3- and 4-methoxyphenyl acetamide derivatives against a target bacterial strain (e.g., E. coli or S. aureus).

Materials:

  • Synthesized 3- and 4-methoxyphenyl acetamide derivatives

  • Bacterial culture (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Agar (MHA)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control

  • Sterile petri dishes, cotton swabs, and micropipettes

  • Incubator

Procedure:

  • Preparation: Prepare sterile MHA plates. Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in DMSO.

  • Inoculation: Grow the bacterial strain in nutrient broth to a turbidity equivalent to the 0.5 McFarland standard. Using a sterile cotton swab, uniformly spread the bacterial inoculum over the entire surface of an MHA plate.

  • Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.

  • Loading: Add a fixed volume (e.g., 100 µL) of each test compound solution into separate wells. Add 100 µL of pure DMSO to one well as a negative control. Place a standard antibiotic disc in the center as a positive control.

  • Incubation: Allow the plates to stand for 1 hour for pre-diffusion of the compounds, then incubate at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.

  • Analysis: Compare the zone diameters produced by the 3-methoxy and 4-methoxy derivatives. A larger zone indicates greater antibacterial activity.

IV. Conclusion and Future Directions

The comparison of N-(3-methoxyphenyl)acetamide and N-(4-methoxyphenyl)acetamide serves as a powerful illustration of the principles of medicinal chemistry. A simple change in the position of a methoxy group leads to tangible differences in physical properties like melting point, driven by distinct crystal packing efficiencies and intermolecular forces. These structural variations are rooted in the fundamental electronic differences between meta and para substitution, which alter charge distribution and molecular conformation.

Key Findings:

  • Synthesis: Both isomers are readily accessible via standard N-acetylation protocols.

  • Physicochemical Properties: The para isomer exhibits a higher melting point, suggesting a more stable crystal lattice due to its higher symmetry and potentially more effective hydrogen bonding network.

  • Structure-Activity Relationship: The electron-donating resonance effect of the para-methoxy group creates a significantly different electronic environment compared to the meta isomer, where the inductive effect is more dominant.

  • Biological Potential: While data on the parent compounds is limited, their derivatives show promise in antimicrobial and anti-inflammatory applications. The isomeric position is a critical determinant of this activity.

For drug development professionals, this guide underscores the necessity of synthesizing and evaluating multiple positional isomers early in the discovery process. The distinct properties of the 3-methoxy and 4-methoxy derivatives highlight that both could serve as unique starting points for optimization, potentially leading to compounds with different selectivity profiles, metabolic stabilities, or potencies. Future research should focus on direct, parallel biological screening of these and other related isomers to build a more comprehensive SAR model that can guide the rational design of next-generation acetamide-based therapeutics.

References

  • IUCr Journals. (2022, July 15). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from IUCr Journals. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from ResearchGate. [Link]

  • Chemical Journal of Kazakhstan. (2023, March 30). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from cjk.kz. [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from PubChem. [Link]

  • IUCr Journals. (2024, July 9). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine. Retrieved from IUCr Journals. [Link]

  • ResearchGate. (2025, September 4). N-(4-Methoxyphenyl)acetamide. Retrieved from ResearchGate. [Link]

  • University of Southampton. (2008, June 21). N-(4-methoxyphenyl)acetamide. Retrieved from eCrystals - University of Southampton. [Link]

  • IUCr Journals. (n.d.). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Retrieved from IUCr Journals. [Link]

  • ResearchGate. (n.d.). N-(4-Methoxyphenyl)acetamide with 50% ellipsoids. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). Acetamide, N-(3-methoxyphenyl)-. Retrieved from PubChem. [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. Retrieved from NIST Chemistry WebBook. [Link]

  • Galaxy Publication. (2023, April 28). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Retrieved from Galaxy Publication. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from ResearchGate. [Link]

  • SpectraBase. (n.d.). N-Ethyl-N-(4-methoxyphenyl)acetamide. Retrieved from SpectraBase. [Link]

  • ResearchGate. (2025, October 16). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from ResearchGate. [Link]

  • PMC. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from PMC. [Link]

  • NIST WebBook. (n.d.). 3-Methoxyacetanilide. Retrieved from NIST Chemistry WebBook. [Link]

  • Arkivoc. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from Arkivoc. [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from PMC. [Link]

  • NIST WebBook. (n.d.). 4-Methoxyphenoxyphenylacetamide. Retrieved from NIST Chemistry WebBook. [Link]

  • cjk.kz. (n.d.). View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from cjk.kz. [Link]

  • CyberLeninka. (n.d.). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from CyberLeninka. [Link]

  • ChemSynthesis. (2025, May 20). N-(4-methoxyphenyl)acetamide. Retrieved from ChemSynthesis. [Link]

  • Google Patents. (n.d.). CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst.
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Biological activity of compounds 30003-30007 and 40003-40007. The experiments were performed in triplicate.. Retrieved from ResearchGate. [Link]

  • PubChemLite. (n.d.). N-(3-methoxyphenyl)acetamide (C9H11NO2). Retrieved from PubChemLite. [Link]

  • Arabian Journal of Chemistry. (2021, February 23). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from ScienceDirect. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) for Handling N-(3-methoxyphenyl)-2-(phenylamino)acetamide

[1][2][3][4][5][6] Executive Safety Summary Compound Identity: N-(3-methoxyphenyl)-2-(phenylamino)acetamide CAS Registry Number: 1021084-95-6 Physical State: Solid (Powder/Crystal) Primary Hazards: Acute Toxicity (Oral),...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Safety Summary

Compound Identity: N-(3-methoxyphenyl)-2-(phenylamino)acetamide CAS Registry Number: 1021084-95-6 Physical State: Solid (Powder/Crystal) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.[1][2][3] Critical Warning: This compound contains aniline and anisidine substructures.[1][3] While acute oral toxicity is moderate (GHS Category 4), these functional groups are associated with methemoglobinemia (blood toxicity) and potential skin sensitization.[2][3] Absorption through intact skin is a significant risk vector.[2][3]

Risk Assessment & Hazard Identification

Expertise & Experience: Why this specific protocol?

Standard laboratory safety often treats all "white powders" similarly.[3] However, the structural analysis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide reveals specific risks that dictate our PPE choices.[2][3]

Structural Hazard Analysis
Functional GroupAssociated RiskImpact on PPE Selection
Acetamide Core Lipophilicity; Potential Carcinogen (Class Effect)Requires chemically resistant gloves; latex is insufficient due to high permeation rates of organic amides.[1][2][3]
Phenylamino (Aniline) Skin Absorption ; Methemoglobinemia; SensitizationZero-skin-contact policy. Double-gloving is mandatory when handling solutions.[1][2][3]
3-Methoxyphenyl Irritation (Eyes/Respiratory)Particulate control is critical.[2][3] N95 is the minimum respiratory requirement; fume hood is preferred.[2][3]
GHS Hazard Statements (Derived)
  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315: Causes skin irritation.[2][3][6]

  • H319: Causes serious eye irritation.[2][3][6]

  • H335: May cause respiratory irritation.[3]

PPE Selection Matrix

Trustworthiness: A self-validating selection system.[1][2][3]

The following matrix prescribes protection levels based on the operational state of the chemical.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Spill Cleanup (>1g)
Respiratory Fume Hood (Sash at 18").[1][2][3] If outside hood: N95/P100 Respirator.[2][3]Fume Hood (Mandatory).Full-Face Respirator with P100 + Organic Vapor (OV) cartridges.[2][3]
Hand Protection Double Nitrile Gloves .[2][3] Outer: 5 mil (min).[3] Inner: 4 mil.[2][3][7]Laminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile outer gloves.[2][3]Heavy Duty Butyl or Laminate gloves.[2][3]
Eye Protection Safety Glasses with Side Shields.[2][3][8][9]Chemical Splash Goggles.[2][3][7]Chemical Splash Goggles + Face Shield.[1][2][3]
Body Protection Standard Lab Coat (Cotton/Poly).[3] Closed-toe shoes.[2][3]Lab Coat + Chemical Resistant Apron (Tyvek/PVC).[2][3]Tyvek Coveralls (Type 5/6).[2][3]

Note on Glove Permeation: Acetamide derivatives can permeate thin nitrile rubber.[3] For prolonged contact (>15 mins) with solutions, Silver Shield/4H laminate gloves are the only material offering >4 hour breakthrough protection.[2][3]

Operational Protocol: Safe Handling Lifecycle

Autonomy: A custom workflow for high-integrity handling.[1][2][3]

Phase 1: Pre-Operational Setup[1][3][4]
  • Airflow Check: Verify Fume Hood face velocity is between 80–100 fpm (feet per minute).[1][2][3]

  • Barrier Setup: Place a disposable absorbent pad (benchkote) in the hood to capture minor particulate spills.[1][3]

  • Decon Prep: Prepare a wash bottle with 10% surfactant/water solution (acetamides are generally lipophilic; water alone is ineffective).[1][2][3]

Phase 2: Active Handling (Weighing & Synthesis)[1][3][4]
  • Donning Sequence:

    • Wash hands.[2][3][4][6][8][9][10][11]

    • Don inner nitrile gloves.[2][3]

    • Don lab coat.[2][3]

    • Don outer gloves (taping cuffs to lab coat is recommended for high-volume handling).[2][3]

    • Don eye protection.[2][3][5][6][9][10][11]

  • Weighing:

    • Never weigh this compound on an open bench.[2][3]

    • Use an analytical balance inside the fume hood or a powder containment enclosure.[1][3]

    • Use an anti-static gun if the powder is flighty to prevent dispersal.[2][3]

  • Solubilization:

    • Add solvent slowly to prevent aerosolization.[2][3]

    • Once in solution, the risk of skin absorption increases significantly.[2][3] Do not touch the outer surface of flasks with gloved hands —use tongs or wipe down glassware before handling.[2][3]

Phase 3: Doffing & Disposal[1][3][4][6][11][13]
  • Gross Decon: Wipe outer gloves with a surfactant-dampened wipe before removal.[2][3]

  • Doffing Technique: Use the "Beak Method" (pulling one glove off by the fingertips, then sliding a finger under the second glove) to ensure skin never touches the outer glove surface.[1][3]

  • Disposal:

    • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[2][3]

    • Liquid Waste: Segregate into "Organic Waste - Halogenated/Non-Halogenated" (depending on solvent).

    • Contaminated PPE: Disposable gloves and benchkote pads must be treated as solid hazardous waste, not regular trash.[3]

Visualization: Safety Workflow

Mandatory Visualization: Logic flow for handling.[3]

SafetyLifecycle RiskAssess 1. Risk Assessment (Check CAS 1021084-95-6) EngControls 2. Engineering Controls (Fume Hood > 80fpm) RiskAssess->EngControls PPE_Don 3. PPE Donning (Double Nitrile/Laminate) EngControls->PPE_Don Handling 4. Active Handling (Weighing/Synthesis) PPE_Don->Handling Spill CONTINGENCY: Spill/Exposure Handling->Spill Accident Decon 5. Decon & Doffing (Beak Method) Handling->Decon Normal Ops Waste 6. RCRA Disposal (Hazardous Stream) Spill->Waste Cleanup Material Decon->Waste

Caption: Figure 1. The Safe Handling Lifecycle for N-(3-methoxyphenyl)-2-(phenylamino)acetamide, detailing the progression from risk assessment to disposal.

Emergency Response

Expertise: Immediate actions for specific toxicological risks.[3]

Exposure Scenarios[4][8][10][11][14]
  • Skin Contact:

    • Immediately remove contaminated clothing/gloves.[2][3][8][11]

    • Wash affected area with soap and copious water for 15 minutes .[2][3][5][8]

    • Alert: Monitor for signs of methemoglobinemia (cyanosis/blue lips) due to the aniline substructure.[1][3]

  • Eye Contact:

    • Flush with water/saline for 15 minutes, lifting eyelids.[2][3][5]

    • Seek medical attention immediately (potential for corneal damage).[3]

  • Inhalation:

    • Move to fresh air.[2][3][5][6][8][9][10][11]

    • If breathing is difficult, administer oxygen (trained personnel only).[2][3]

Spill Cleanup (Solid Powder)[1][3][4]
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Don N95/P100 respirator and double gloves.[2][3]

  • Contain: Cover spill with a damp paper towel (to prevent dust) or use a HEPA vacuum.[2] Do not dry sweep. [2]

  • Clean: Wipe area with soap and water.[2][3][5][8]

References

  • PubChem. (2025).[1][2][3] Compound Summary: N-(3-methoxyphenyl)acetamide Derivatives. National Library of Medicine.[2][3] Retrieved from [Link][2][3]

  • National Research Council (US). (2011).[2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-2-(phenylamino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-2-(phenylamino)acetamide
© Copyright 2026 BenchChem. All Rights Reserved.